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Core Science & Biosynthesis

Foundational

Technical Guide: Discovery and Synthesis of CDK8/19-IN-51

Topic: CDK8/19-IN-51 Discovery and Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists Executive Summary & Biological Context CDK8/19-IN-51 (also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CDK8/19-IN-51 Discovery and Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary & Biological Context

CDK8/19-IN-51 (also identified in literature as Compound 51 ) is a potent, selective, and orally bioavailable Type I inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. It represents a critical evolution in the chemical probe landscape, designed to overcome the metabolic instability inherent in earlier scaffolds like CCT251545.

The Target: Mediator Kinase Module

CDK8 and its paralog CDK19 form the kinase module of the Mediator complex, a transcriptional co-regulator essential for RNA Polymerase II activity.[1][2][3] Unlike cell-cycle CDKs (e.g., CDK1/2), CDK8/19 regulate stress-response pathways and oncogenic signaling, particularly the Wnt/


-catenin  and STAT1  pathways.
  • Therapeutic Rationale: Dysregulation of CDK8 is implicated in colorectal cancer (CRC) and acute myeloid leukemia (AML).

  • Mechanism of Action: CDK8/19-IN-51 binds in the ATP-binding pocket (DMG-in conformation), preventing the phosphorylation of the STAT1 transactivation domain (Ser727) and suppressing Wnt-dependent transcription.

Pathway Visualization

The following diagram illustrates the regulatory role of CDK8/19 and the intervention point of IN-51.

CDK8_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCat β-Catenin (Stabilized) Frizzled->BetaCat Stabilization Mediator Mediator Complex (Core) BetaCat->Mediator Recruitment CDK8_Mod CDK8/19 Kinase Module (CDK8-CycC-MED12-MED13) Mediator->CDK8_Mod Association RNAPII RNA Polymerase II CDK8_Mod->RNAPII CTD Phosphorylation STAT1 STAT1 CDK8_Mod->STAT1 Phosphorylation pSTAT1 p-STAT1 (S727) Transcriptional Activation STAT1->pSTAT1 IN51 CDK8/19-IN-51 (Inhibitor) IN51->CDK8_Mod Type I Inhibition (DMG-in)

Figure 1: Mechanism of Action. CDK8/19-IN-51 inhibits the kinase module, blocking STAT1 Ser727 phosphorylation and Wnt-driven transcription.

Discovery Logic: Scaffold Morphing & SAR

The discovery of CDK8/19-IN-51 was driven by the need to improve the physicochemical properties of the precursor molecule, CCT251545 . While CCT251545 was potent, it suffered from rapid metabolism by Aldehyde Oxidase (AO) and high efflux ratios.

The "Scaffold Hop" Strategy

Researchers utilized a scaffold morphing approach, transitioning from a 3,4,5-trisubstituted pyridine (CCT251545) to a 1,6-naphthyridine core.[4]

FeaturePrecursor (CCT251545)Lead (CDK8/19-IN-51)Rationale
Core Scaffold Pyridine1,6-Naphthyridine Increased rigidity and novel IP space.
Metabolic Liability High (AO substrate)Low The electron-deficient pyridine was prone to nucleophilic attack by AO.
Blocking Group None at C-65-Amino group Introduction of an amino group at C5 of the naphthyridine blocks AO metabolism sterically and electronically.
Solubility ModerateHigh The 3-methoxyazetidine amide improves aqueous solubility and lowers logD.
Structure-Activity Relationship (SAR) Data

The optimization focused on the R-groups at the 2- and 8-positions of the naphthyridine ring.

CompoundCoreR1 (C8)R2 (C2)CDK8 IC50 (nM)CDK19 IC50 (nM)
CCT251545 Pyridine4-(1-methylpyrazol-4-yl)phenylCyclopropylamide5.06.0
Intermediate A 1,6-Naphthyridine4-(1-methylpyrazol-4-yl)phenylMethyl ester12.014.0
IN-51 1,6-Naphthyridine 4-(1-methylpyrazol-4-yl)phenyl 3-methoxyazetidine 5.1 5.6

Chemical Synthesis Protocol

The synthesis of CDK8/19-IN-51 requires a convergent approach, building the 1,6-naphthyridine core followed by late-stage functionalization.

Retrosynthetic Analysis
  • Disconnection 1: Amide bond formation at C2.

  • Disconnection 2: Suzuki-Miyaura coupling at C8 (Biaryl bond).

  • Disconnection 3: Formation of the 5-amino-1,6-naphthyridine core.

Step-by-Step Synthesis Workflow

The following protocol is based on the optimized route described in ACS Medicinal Chemistry Letters (2017).

Step 1: Construction of the Naphthyridine Core
  • Reagents: 4-Amino-2-chloropyridine, Ethyl pyruvate, AlCl3.

  • Procedure: A Friedlander-type condensation or similar cyclization is utilized. 4-amino-2-chloropyridine is reacted with ethyl pyruvate in the presence of a Lewis acid (AlCl3) to yield ethyl 5-hydroxy-1,6-naphthyridine-2-carboxylate .

  • Note: The hydroxy group at C5 is a handle for subsequent chlorination and amination.

Step 2: Chlorination and Amination (Blocking AO)
  • Reagents: POCl3 (Phosphorus oxychloride), then NH3/MeOH (Ammonia in methanol).

  • Procedure:

    • Reflux the 5-hydroxy intermediate with neat POCl3 to generate the 5-chloro derivative.

    • Perform Nucleophilic Aromatic Substitution (SnAr) using ammonia in methanol at elevated temperature (sealed tube, 100°C) to install the 5-amino group .

    • Critical Checkpoint: This 5-amino group is the "shield" against Aldehyde Oxidase.

Step 3: Bromination/Activation at C8
  • Reagents: NBS (N-Bromosuccinimide), DMF.

  • Procedure: Selective bromination of the 5-amino-1,6-naphthyridine ester at the 8-position.

  • Yield: Typically 60-70%.

Step 4: Suzuki-Miyaura Coupling (C8 Functionalization)
  • Reagents: 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole, Pd(dppf)Cl2, K2CO3, Dioxane/Water.

  • Procedure:

    • Degas the solvent mixture.

    • Add the boronate ester (the "tail" of the inhibitor) and the brominated naphthyridine core.

    • Heat to 90°C under N2 atmosphere for 4 hours.

    • Purify via flash chromatography.

Step 5: Saponification and Amide Coupling (Final Step)
  • Reagents: LiOH (Saponification), then HATU, DIPEA, 3-methoxyazetidine hydrochloride.

  • Procedure:

    • Hydrolyze the ethyl ester using LiOH in THF/Water to obtain the carboxylic acid.

    • Activate the acid with HATU in DMF.

    • Add 3-methoxyazetidine hydrochloride and DIPEA.

    • Stir at Room Temperature for 2 hours.

  • Purification: Reverse-phase HPLC.

  • Final Product: CDK8/19-IN-51 .

Synthesis Flowchart

Synthesis_IN51 Start 4-Amino-2-chloropyridine Core 1,6-Naphthyridine Core Formation Start->Core + Ethyl Pyruvate Cl_Sub 5-Cl Intermediate Core->Cl_Sub POCl3 Amino 5-Amino-1,6-naphthyridine (AO Block Installed) Cl_Sub->Amino NH3/MeOH Bromo 8-Bromo Intermediate Amino->Bromo NBS Suzuki Suzuki Coupling (Install Pyrazole-Phenyl) Bromo->Suzuki Pd(dppf)Cl2 Boronate Ester Acid Carboxylic Acid Suzuki->Acid LiOH Final CDK8/19-IN-51 (Amide Coupling) Acid->Final HATU 3-methoxyazetidine

Figure 2: Synthetic route for CDK8/19-IN-51. The sequence highlights the introduction of the 5-amino group prior to the key coupling steps.

Experimental Validation Protocols

A. In Vitro Kinase Assay (Lanthascreen)

To verify the potency of the synthesized compound, a FRET-based binding assay is standard.

  • Reagents: Recombinant CDK8/Cyclin C complex, Eu-anti-GST antibody, AlexaFluor 647-labeled Tracer (e.g., Kinase Tracer 236).

  • Setup: Mix CDK8 enzyme (5 nM final) with the antibody (2 nM) and tracer in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibition: Add CDK8/19-IN-51 (serially diluted in DMSO) to the wells.

  • Incubation: 1 hour at Room Temperature.

  • Readout: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).

  • Analysis: Plot the emission ratio against log[Inhibitor] to determine IC50.

    • Expected Result: IC50 < 10 nM.[5][6][7]

B. Cellular Biomarker Assay (p-STAT1 S727)

This assay confirms target engagement in a cellular context (e.g., SW620 colorectal cancer cells).

  • Cell Culture: Seed SW620 cells in 96-well plates.

  • Treatment: Treat cells with CDK8/19-IN-51 for 2–4 hours.

  • Stimulation: (Optional) Stimulate with IFN-gamma if basal p-STAT1 is low, though CDK8 regulates basal S727 in many CRC lines.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Detection: Perform Western Blot or ELISA using an antibody specific for Phospho-STAT1 (Ser727) .

  • Normalization: Normalize against Total STAT1 or GAPDH.

    • Validation: A dose-dependent decrease in p-STAT1 S727 without affecting Total STAT1 levels confirms specific CDK8 inhibition.

References

  • Discovery of CDK8/19-IN-51: Mallinger, A., et al. "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19."[4] ACS Medicinal Chemistry Letters, 2016, 7(6), 573–578.

  • Precursor Discovery (CCT251545): Dale, T., et al.[4] "A selective chemical probe for CDK8/19." Nature Chemical Biology, 2015, 11, 973–980.

  • Biological Context (Mediator Kinase): Galbraith, M. D., et al. "CDK8 Kinase Activity Promotes Glycolysis." Cell Reports, 2017.

  • Aldehyde Oxidase Metabolism in Drug Design: Pryde, D. C., et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 2010.

Sources

Exploratory

CDK8/19-IN-51 chemical structure and properties

Executive Summary CDK8/19-IN-51 (also known as Compound 51 or CCT251545 analogue ) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Mediator complex-associated kinases CDK8 and CDK19 .[1] O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CDK8/19-IN-51 (also known as Compound 51 or CCT251545 analogue ) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Mediator complex-associated kinases CDK8 and CDK19 .[1] Originally characterized by Mallinger et al. (2016), this compound serves as a critical chemical probe for dissecting the role of the Mediator kinase module in transcriptional reprogramming, particularly in the context of WNT-driven cancers (e.g., colorectal carcinoma) and immune surveillance.

Unlike Type II inhibitors (e.g., Sorafenib) that bind the inactive kinase conformation, CDK8/19-IN-51 is a Type I inhibitor , targeting the ATP-binding pocket in the active conformation. Its high specificity allows for the precise interrogation of CDK8/19-dependent phosphorylation events—most notably STAT1 Ser727 —without the confounding off-target effects often seen with earlier pan-CDK inhibitors.

Chemical Identity & Structural Analysis

CDK8/19-IN-51 is built upon a 1,6-naphthyridine scaffold, optimized for solubility and metabolic stability compared to its predecessors.

Core Chemical Data
PropertySpecification
Common Name CDK8/19-IN-51 (Compound 51)
IUPAC Name (5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone
CAS Number 1860885-61-5
Molecular Formula C₂₃H₂₂N₆O₂
Molecular Weight 414.46 g/mol
Solubility DMSO: ≥20 mg/mL (warmed); Insoluble in H₂O
Canonical SMILES CN1C=C(C2=CC=C(C3=C(N)C4=CC(C(N5CC(OC)C5)=O)=NC4=N3)C=C2)C=N1
Structural Logic
  • Hinge Binder: The 1,6-naphthyridine core provides critical hydrogen bonds to the kinase hinge region (Valine residue in the ATP pocket).

  • Solubility Motif: The 3-methoxyazetidine moiety is a strategic substitution to improve physicochemical properties (LogD reduction) and metabolic stability compared to earlier piperidine analogues.

  • Selectivity: The 1-methyl-1H-pyrazol-4-yl group extends into the solvent-exposed region, exploiting subtle differences in the CDK8/19 activation loop to gain selectivity over other CDKs (e.g., CDK2, CDK9).

Pharmacology & Mechanism of Action

Mediator Kinase Inhibition

CDK8 and its paralog CDK19 are enzymatic components of the Mediator Kinase Module (along with Med12, Med13, and Cyclin C).[2] This module reversibly associates with the Core Mediator complex to regulate RNA Polymerase II (Pol II) transcription.

  • Primary Target: CDK8/19-IN-51 binds the ATP-binding site of CDK8/19 with single-digit nanomolar affinity.

  • Downstream Effect: Inhibition prevents the phosphorylation of the C-terminal domain (CTD) of Pol II and specific transcription factors (STAT1, SMADs), thereby modulating the transcription of WNT/β-catenin target genes.

Signaling Pathway Visualization

MOA Inhibitor CDK8/19-IN-51 CDK8_19 CDK8/19 Kinase (Mediator Module) Inhibitor->CDK8_19 Competes with ATP pSTAT1 pSTAT1 (Ser727) Inhibitor->pSTAT1 BLOCKS WNT_Target WNT Target Genes (MYC, AXIN2) Inhibitor->WNT_Target DOWNREGULATES STAT1 STAT1 (Unphosphorylated) CDK8_19->STAT1 Phosphorylation CDK8_19->WNT_Target Enhancer Regulation ATP ATP ATP->CDK8_19 Substrate STAT1->pSTAT1 Activation Transcription Transcriptional Reprogramming pSTAT1->Transcription Promotes WNT_Target->Transcription Promotes

Figure 1: Mechanism of Action. CDK8/19-IN-51 competes with ATP, blocking STAT1 phosphorylation and WNT-driven transcription.

Biological Characterization & Experimental Data

In Vitro Kinase Potency

The following data summarizes the inhibitory profile of CDK8/19-IN-51 (Compound 51) derived from FRET-based biochemical assays (LanthaScreen).

Target KinaseIC₅₀ (nM)Selectivity Note
CDK8 / Cyclin C 5.1 ± 1.2 Primary Target
CDK19 / Cyclin C ~ 6.0 Paralog Co-inhibition
CDK1 / Cyclin B> 10,000>1000-fold selective
CDK2 / Cyclin A> 10,000>1000-fold selective
CDK9 / Cyclin T1> 5,000High selectivity vs. transcriptional CDKs
Cellular Biomarkers
  • STAT1 Ser727 Phosphorylation: In SW620 (colorectal) and NK cells, treatment with CDK8/19-IN-51 results in a dose-dependent reduction of pSTAT1(S727) with an cellular IC₅₀ of ~20-50 nM . This serves as a robust pharmacodynamic (PD) marker.

  • WNT Pathway: Inhibits β-catenin-dependent transcription in HEK293 reporter cell lines (BAR-luciferase) with IC₅₀ values in the low nanomolar range.

Experimental Protocols

Protocol A: Cellular STAT1 Phosphorylation Assay (PD Marker)

Rationale: This assay validates target engagement in a cellular context, confirming the compound permeates the membrane and binds CDK8/19.

Materials:

  • Cell Line: SW620 or HCT116 (Colorectal carcinoma).

  • Reagents: IFN-γ (to stimulate STAT1), RIPA Lysis Buffer, Phosphatase Inhibitor Cocktail.

  • Antibodies: Anti-pSTAT1 (Ser727), Anti-Total STAT1, Anti-GAPDH.

Workflow:

  • Seeding: Plate SW620 cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Treatment: Treat cells with CDK8/19-IN-51 (Serial dilution: 0, 10, 50, 100, 500, 1000 nM) for 2 hours .

    • Control: DMSO (0.1% v/v).

  • Stimulation: Add IFN-γ (10 ng/mL) for the final 30 minutes of treatment to robustly induce STAT1 phosphorylation.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + phosphatase inhibitors.

  • Analysis: Perform Western Blot. Normalize pSTAT1 signal to Total STAT1.

  • Validation Criteria: A successful assay must show >80% reduction in pSTAT1 at concentrations >100 nM.

Protocol B: Kinase Selectivity Workflow

To verify the selectivity profile against off-target kinases (e.g., GSK3β, CDK2).

Protocol Step1 1. Preparation Kinase + Peptide Substrate + CDK8/19-IN-51 (Var. Conc.) Step2 2. Reaction Start Add ATP (at Km_app) + Tracer (Alexa647) Step1->Step2 Step3 3. Incubation 60 min @ RT Dark Conditions Step2->Step3 Step4 4. Detection Measure Fluorescence Resonance Energy Transfer Step3->Step4 Step5 5. Analysis Fit Sigmoidal Dose-Response Calculate IC50 Step4->Step5

Figure 2: FRET-based Kinase Assay Workflow. Critical control: ATP concentration must be near the Km of the kinase to ensure competitive kinetics.

Synthesis Overview

The synthesis of CDK8/19-IN-51 utilizes a convergent approach centered on the 1,6-naphthyridine core.

  • Core Formation: 2,8-Disubstituted-1,6-naphthyridine is prepared via condensation or cross-coupling methods.

  • C-8 Functionalization: A Suzuki-Miyaura coupling introduces the 4-(1-methyl-1H-pyrazol-4-yl)phenyl moiety. This step is critical for defining the "tail" that extends out of the ATP pocket.

  • C-2 Functionalization: The amide linker is formed by reacting the naphthyridine-2-carboxylic acid derivative with 3-methoxyazetidine hydrochloride . This final step modulates the solubility and pharmacokinetic profile.

Therapeutic Context

  • Oncology (Colorectal & Prostate): CDK8 acts as an oncogene in colorectal cancer (CRC) by driving WNT/β-catenin signaling. CDK8/19-IN-51 has shown efficacy in reducing tumor volume in SW620 xenografts (oral dosing).

  • Immuno-Oncology: Recent studies indicate that CDK8/19 inhibition enhances NK cell cytotoxicity .[3] By blocking the phosphorylation of STAT1 in NK cells, CDK8 inhibitors like CDK8/19-IN-51 can increase the expression of perforin and granzyme B , thereby boosting tumor surveillance.[3]

References

  • Mallinger A, Schiemann K, Rink C, et al. "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19."[4] ACS Medicinal Chemistry Letters. 2016;7(6):573-578.

  • Dale T, et al. "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19." Journal of Medicinal Chemistry. 2016;59(3):1078–1101.[5]

  • PutzzerBN, et al. "CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells." Cell Death & Disease. 2023.[6]

  • Wirtz J, et al. "Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance." Cancer Immunology Research. 2023.[6]

Sources

Foundational

An In-Depth Technical Guide to Target Engagement and Binding Affinity of CDK8/19-IN-51

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Significance of Targeting the CDK8/19 Kinase Module Cyclin-dependent kinases...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Targeting the CDK8/19 Kinase Module

Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) have emerged as critical regulators of gene transcription, acting as the enzymatic core of the Mediator complex's kinase module.[1][2][3] This module, which also includes Cyclin C, MED12, and MED13, functions as a molecular bridge, connecting transcription factors to the core RNA polymerase II machinery.[2] By phosphorylating transcription factors and components of the Mediator complex itself, the CDK8/19 module can fine-tune the transcriptional output in response to a multitude of cellular signals.[4][5] Dysregulation of CDK8 and CDK19 has been implicated in the pathogenesis of various diseases, most notably in cancer, where their overexpression is often correlated with poor prognosis.[4][6] This has spurred the development of small molecule inhibitors aimed at modulating the activity of these kinases, with the goal of restoring normal transcriptional programs.

This guide provides a comprehensive technical overview of the methodologies used to characterize the target engagement and binding affinity of a novel CDK8/19 inhibitor, CDK8/19-IN-51. As a potent and selective dual inhibitor of both CDK8 and CDK19, a thorough understanding of its interaction with its intended targets is paramount for its development as a chemical probe or therapeutic agent. While specific binding data for CDK8/19-IN-51 is not yet publicly available, this guide will utilize data from a well-characterized analog, CDK8/19i, to illustrate the principles and expected outcomes of the described experimental workflows.

The Mediator Complex and the Role of CDK8/19 in Transcriptional Regulation

The Mediator complex is a large, multi-protein assembly that plays a central role in the regulation of transcription in eukaryotes. It functions as an integrator of signals from enhancers and promoters, ultimately influencing the activity of RNA Polymerase II. The CDK8/19 kinase module can reversibly associate with the core Mediator complex, and its presence generally correlates with transcriptional repression, although it can also act as a co-activator depending on the cellular context.[1]

cluster_0 Upstream Signaling Pathways cluster_1 Mediator Complex cluster_2 Kinase Module Wnt Wnt Mediator_Core Mediator Core Complex Wnt->Mediator_Core β-catenin TGF-beta TGF-beta TGF-beta->Mediator_Core SMADs STAT STAT STAT->Mediator_Core STATs RNA_Pol_II RNA Polymerase II Mediator_Core->RNA_Pol_II Recruitment & Regulation CDK8_19 CDK8/19 CycC Cyclin C CDK8_19->CycC MED12 MED12 CycC->MED12 MED13 MED13 MED12->MED13 Transcription Gene Transcription RNA_Pol_II->Transcription CDK8_19_IN_51 CDK8/19-IN-51 CDK8_19_IN_51->CDK8_19 Inhibition

Figure 1: Simplified signaling pathway of the Mediator complex.

Biochemical Assays for Determining Binding Affinity

The initial characterization of a kinase inhibitor involves determining its potency and selectivity in a controlled, cell-free environment. Biochemical assays are indispensable for this purpose, providing quantitative measures of binding affinity such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that offers a robust and high-throughput platform for measuring inhibitor binding.

Principle: This assay relies on the competition between a fluorescently labeled tracer, which binds to the kinase's ATP pocket, and the inhibitor being tested. A europium-labeled antibody that recognizes a tag on the kinase serves as the FRET donor, while the tracer acts as the acceptor. When the tracer is bound to the kinase, excitation of the europium donor results in energy transfer to the tracer, producing a FRET signal. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare a 5X kinase buffer solution.

    • Dilute the CDK8/CycC or CDK19/CycC enzyme complex to the desired concentration in the kinase buffer.

    • Dilute the europium-labeled anti-tag antibody in the kinase buffer.

    • Prepare a serial dilution of CDK8/19-IN-51 in DMSO, followed by a further dilution in kinase buffer.

    • Dilute the Alexa Fluor™ labeled tracer to the desired concentration in kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the serially diluted CDK8/19-IN-51 or control to the appropriate wells.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer to all wells.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the emission ratio of the acceptor to the donor.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation and Causality: The use of a known potent CDK8/19 inhibitor as a positive control and a vehicle (DMSO) as a negative control is crucial for validating each assay run. The sigmoidal dose-response curve provides confidence that the observed inhibition is a direct result of the compound's interaction with the target kinase.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the inhibitor is titrated into a solution containing the kinase. The binding of the inhibitor to the kinase results in either the release or absorption of heat, which is detected by the instrument. The magnitude of the heat change is proportional to the amount of binding that occurs with each injection.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Dialyze the CDK8/CycC or CDK19/CycC protein extensively against the desired assay buffer.

    • Dissolve CDK8/19-IN-51 in the same dialysis buffer to minimize buffer mismatch effects.

    • Thoroughly degas both the protein and inhibitor solutions.

  • ITC Experiment Setup:

    • Load the kinase solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Data Acquisition:

    • Perform an initial injection to account for any initial dilution effects.

    • Carry out a series of injections of the inhibitor into the kinase solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to kinase.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Self-Validation and Causality: A control titration of the inhibitor into buffer alone is essential to determine the heat of dilution, which is then subtracted from the experimental data. The quality of the fit of the binding isotherm to the experimental data provides a direct measure of the reliability of the determined thermodynamic parameters.

Table 1: Illustrative Biochemical Binding Affinity Data for a CDK8/19 Inhibitor

CompoundTargetAssayIC50 (nM)Kd (nM)
CDK8/19iCDK8LanthaScreen™2.9-
CDK8/19iCDK19LanthaScreen™14.1-
CDK8/19-IN-51CDK8LanthaScreen™Data Not Available-
CDK8/19-IN-51CDK19LanthaScreen™Data Not Available-
CDK8/19-IN-51CDK8ITC-Data Not Available
CDK8/19-IN-51CDK19ITC-Data Not Available

Note: Data for CDK8/19-IN-51 is not publicly available. The data for CDK8/19i is provided for illustrative purposes.

Cellular Target Engagement Assays

While biochemical assays are crucial for determining intrinsic potency, it is equally important to confirm that the inhibitor can engage its target within the complex environment of a living cell. Cellular target engagement assays provide this critical information.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in intact cells and tissues by measuring the thermal stabilization of a protein upon ligand binding.

Principle: When a protein is heated, it denatures and aggregates. The temperature at which this occurs is its melting temperature (Tm). The binding of a ligand, such as an inhibitor, stabilizes the protein, resulting in an increase in its Tm. CETSA® measures the amount of soluble protein remaining after heating cells to various temperatures in the presence and absence of the inhibitor.

cluster_0 CETSA Workflow Start Treat cells with CDK8/19-IN-51 or Vehicle Heat Heat cells to various temperatures Start->Heat Lyse Lyse cells Heat->Lyse Separate Separate soluble and precipitated fractions Lyse->Separate Detect Detect target protein in soluble fraction (e.g., Western Blot) Separate->Detect Analyze Generate melting curves and determine Tm shift Detect->Analyze

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of CDK8/19-IN-51 or vehicle (DMSO) for a specified time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures for 3 minutes using a thermal cycler.

    • Cool the tubes to room temperature.

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Fractionation and Detection:

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble CDK8 and CDK19 in each sample by Western blotting or another protein detection method.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein against the temperature for both the vehicle- and inhibitor-treated samples.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

Self-Validation and Causality: The inclusion of a vehicle control is essential to establish the baseline melting curve of the target protein. A dose-dependent increase in the thermal shift provides strong evidence of specific target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the real-time measurement of compound binding to a target protein in living cells.

Principle: The target protein (CDK8 or CDK19) is fused to a NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fused target, BRET occurs between the luciferase donor and the fluorescent tracer acceptor. An inhibitor that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the signal.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection:

    • Co-transfect cells with a plasmid encoding the NanoLuc®-CDK8 or NanoLuc®-CDK19 fusion protein and a plasmid for its corresponding cyclin partner (Cyclin C).

  • Assay Plate Setup (white, 96-well plate):

    • Seed the transfected cells into the wells of the assay plate.

    • Prepare a serial dilution of CDK8/19-IN-51.

    • Add the NanoBRET™ tracer and the serially diluted inhibitor to the cells.

  • Incubation and Data Acquisition:

    • Incubate the plate at 37°C for the desired time.

    • Add the NanoBRET™ substrate to the wells.

    • Measure the donor and acceptor emission signals using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a competitive binding equation to determine the cellular IC50 value.

Self-Validation and Causality: The use of cells expressing only the NanoLuc® luciferase without the target fusion serves as a negative control to ensure the specificity of the BRET signal. A dose-dependent decrease in the BRET ratio confirms that the inhibitor is engaging the target in a competitive manner.

Table 2: Illustrative Cellular Target Engagement Data for a CDK8/19 Inhibitor

CompoundTargetAssayCellular IC50 (nM)Tm Shift (°C)
CDK8/19iCDK8NanoBRET™Data Not Available-
CDK8/19iCDK19NanoBRET™Data Not Available-
CDK8/19-IN-51CDK8NanoBRET™Data Not Available-
CDK8/19-IN-51CDK19NanoBRET™Data Not Available-
CDK8/19-IN-51CDK8CETSA®-Data Not Available
CDK8/19-IN-51CDK19CETSA®-Data Not Available

Note: Specific cellular target engagement data for both CDK8/19i and CDK8/19-IN-51 is not publicly available. This table illustrates the type of data that would be generated from these assays.

Conclusion: A Multi-Faceted Approach to Characterizing CDK8/19-IN-51

The comprehensive characterization of a novel kinase inhibitor like CDK8/19-IN-51 requires a multi-pronged approach that combines robust biochemical assays with physiologically relevant cellular target engagement studies. The methodologies outlined in this guide, from the high-throughput LanthaScreen™ assay to the detailed thermodynamic analysis provided by ITC and the in-cell confirmation via CETSA® and NanoBRET™, provide a rigorous framework for establishing the potency, selectivity, and cellular activity of such compounds. By understanding not only if a compound binds to its target, but how and under what conditions, researchers and drug development professionals can make more informed decisions, ultimately accelerating the journey from a promising molecule to a valuable research tool or a life-changing therapeutic.

References

  • Dale, T., et al. (2015). A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. Nature Chemical Biology, 11(12), 973–980. [Link]

  • El-Gendy, M. A., et al. (2020). Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold. PeerJ, 8, e8753. [Link]

  • Roninson, I. B., et al. (2019). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Nucleic Acids Research, 47(19), 9966–9980. [Link]

  • Firestein, R., et al. (2014). Cdk8-cdk19 selective inhibitors and their use in Anti-metastatic and chemopreventative methods for cancer. Patsnap Eureka. [Link]

  • Porter, D. C., et al. (2012). A selective small-molecule inhibitor of cdk8 protects against chemotherapy-induced gut toxicity. Cancer Research, 72(1), 195–205. [Link]

  • Donner, A. J., et al. (2010). The Mediator complex and colorectal cancer. Cell Cycle, 9(15), 2997–3003. [Link]

  • Galbraith, M. D., et al. (2013). CDK8: a positive regulator of transcription. Transcription, 4(4), 143–148. [Link]

  • Pelish, H. E., et al. (2015). Mediator kinase inhibition further activates super-enhancer-associated genes in AML. Nature, 526(7572), 273–276. [Link]

  • Chen, M., et al. (2023). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Nucleic Acids Research, 51(14), 7288-7313. [Link]

  • Allen, B. L., & Taatjes, D. J. (2015). The Mediator complex: a central integrator of transcription. Nature Reviews Molecular Cell Biology, 16(3), 155–166. [Link]

  • Audetat, K. A., et al. (2017). A Kinase-Independent Role for Cyclin-Dependent Kinase 19 in p53 Response. Molecular and Cellular Biology, 37(13), e00626-16. [Link]

  • Borel, F., et al. (2025). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. bioRxiv. [Link]

  • Broude, E. V., et al. (2021). The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs. Cells, 10(1), 144. [Link]

  • Czodrowska, N., et al. (2020). Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance. Cancer Immunology Research, 8(3), 364–375. [Link]

  • Järvå, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239–254. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Cell Chemical Biology, 25(2), 226–235.e6. [Link]

Sources

Exploratory

Technical Deep Dive: Dissecting Mediator Kinase Module Modulation via CDK8/19-IN-51

Executive Summary CDK8/19-IN-51 (also identified as Compound 51 in medicinal chemistry literature) is a highly potent, selective, ATP-competitive chemical probe targeting the Mediator Kinase Module (MKM). Unlike pan-CDK...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CDK8/19-IN-51 (also identified as Compound 51 in medicinal chemistry literature) is a highly potent, selective, ATP-competitive chemical probe targeting the Mediator Kinase Module (MKM). Unlike pan-CDK inhibitors that broadly arrest the cell cycle, CDK8/19-IN-51 specifically modulates transcriptional reprogramming without abolishing global RNA Polymerase II (RNAPII) activity.

This guide details the mechanistic action of CDK8/19-IN-51 on the Mediator complex, providing researchers with a validated framework for assessing target engagement, functional consequences on the STAT signaling axis, and downstream transcriptional effects.

Molecular Mechanism & Selectivity Profile[1]

Chemical Identity and Binding Mode

CDK8/19-IN-51 is a 3,4,5-trisubstituted-2-aminopyridine derivative. It functions as a Type I ATP-competitive inhibitor but achieves high selectivity through a unique structural fit within the CDK8/19 active site, specifically exploiting the DMG-in (Asp-Met-Gly) loop conformation which differs significantly from other CDK family members.

  • Primary Targets: CDK8 (IC50 ~5.1 nM) and CDK19 (IC50 ~5.6 nM).[1]

  • Selectivity: >100-fold selectivity over CDK7, CDK9, and cell-cycle CDKs (CDK1/2).

  • Key Structural Feature: The compound creates a specific hydrogen bond network with the hinge region of the kinase, effectively locking the catalytic cleft.

Impact on Mediator Complex Dynamics

The Mediator complex exists in two primary states: the Core Mediator (bound to RNAPII) and the Kinase Module-Associated Mediator (repressive/regulatory).

  • Native State: Catalytically active CDK8 phosphorylates the Mediator subunit MED13 and other targets. This kinase activity promotes the dissociation of the Kinase Module (CKM) from the Core Mediator, allowing the Core to engage with the Pre-Initiation Complex (PIC) and drive transcription.[2]

  • Inhibited State (IN-51 Effect): By inhibiting ATP hydrolysis, CDK8/19-IN-51 prevents the phosphorylation events required for CKM dissociation.

    • Result: The Kinase Module remains sterically "clamped" to the Core Mediator.

    • Consequence: This steric hindrance prevents the Core Mediator from effectively recruiting RNAPII to the promoter, thereby repressing transcription at specific super-enhancer-driven loci (e.g., MYC, WNT targets).

Signaling Pathway Visualization

The following diagram illustrates the interference of CDK8/19-IN-51 within the Mediator-dependent signaling axis.

MediatorPathway cluster_nucleus Nucleus Signal Upstream Signals (IFN-gamma, WNT) MKM Mediator Kinase Module (CDK8/19 + Cyclin C + MED12/13) Signal->MKM Activates CoreMed Core Mediator Complex MKM->CoreMed Associates (Steric Hindrance) MKM->CoreMed Stabilizes Interaction (Prevents Dissociation) STAT1 STAT1 (Unphosphorylated) MKM->STAT1 Phosphorylates (Kinase Activity) RNAPII RNA Polymerase II (CTD) CoreMed->RNAPII Recruitment Blocked (Due to MKM presence) pSTAT1 pSTAT1 (S727) (Transcriptional Activator) STAT1->pSTAT1 Activation pSTAT1->RNAPII Recruits/Activates IN51 CDK8/19-IN-51 (Inhibitor) IN51->MKM Blocks ATP Pocket IN51->STAT1 Prevents S727 Phos

Caption: Mechanism of CDK8/19-IN-51. Inhibition blocks STAT1 S727 phosphorylation and stabilizes the repressive Kinase Module-Core Mediator interaction.

Functional Consequences & Biomarkers[4][5]

STAT1 Serine 727 Phosphorylation

The most robust biomarker for CDK8/19 inhibition is the specific reduction of STAT1 pS727 .

  • Why S727? Unlike Tyrosine 701 (pY701), which is JAK-dependent and required for nuclear translocation, S727 is a specific substrate of CDK8 in the nucleus.

  • Interpretation: Loss of S727 signal without loss of total STAT1 or pY701 confirms specific CDK8/19 inhibition rather than general upstream pathway blockade.

Super-Enhancer Downregulation

CDK8/19-IN-51 disproportionately affects genes driven by super-enhancers (SEs).

  • Mechanism: SE-driven genes require high turnover of the Mediator complex. By stabilizing the CKM on the Mediator, IN-51 reduces the "on-rate" of transcriptional initiation at these loci.

  • Target Genes: MYC, IRF1, and WNT-pathway components.

Experimental Protocols for Validation

Protocol A: Target Engagement via Western Blot (pSTAT1 S727)

Objective: Validate cellular potency and selectivity of CDK8/19-IN-51.

Reagents:

  • Cell Line: HCT116 (Colorectal) or cell line of interest.

  • Stimulant: IFN-gamma (10 ng/mL) to induce robust STAT1 expression.

  • Antibodies: Anti-pSTAT1 (S727), Anti-Total STAT1, Anti-GAPDH (Loading Control).

Workflow:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Inhibitor Treatment: Treat cells with CDK8/19-IN-51 in a dose-response format (e.g., 0, 10, 50, 100, 500 nM) for 2 hours .

    • Control: DMSO (0.1%).

  • Stimulation: Add IFN-gamma (10 ng/mL) directly to the media containing the inhibitor. Incubate for 30-45 minutes .

    • Rationale: IFN-gamma upregulates STAT1; CDK8 then phosphorylates S727.[3][4] Pre-treatment with IN-51 ensures the kinase is inhibited before the substrate is presented.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF).

  • Detection: Perform SDS-PAGE and Western Blot.

    • Success Criteria: Dose-dependent reduction of pS727 signal with preserved Total STAT1 signal.

Protocol B: Assessing Mediator Occupancy (ChIP-qPCR)

Objective: Determine if IN-51 alters the recruitment of CDK8 to target promoters.

Workflow:

  • Treatment: Treat cells with 100 nM CDK8/19-IN-51 for 6 hours.

  • Crosslinking: Fix with 1% Formaldehyde for 10 min; quench with Glycine.

  • Sonication: Shear chromatin to 200-500 bp fragments.

  • Immunoprecipitation: Use antibodies against CDK8 and MED1 (Core Mediator subunit).

  • qPCR Targets: Primers for MYC super-enhancer region and a negative control gene (e.g., GAPDH promoter).

  • Analysis: Calculate % Input.

    • Expected Result: CDK8 occupancy may remain stable or increase (due to stabilized complex), while RNAPII occupancy (Pol II S5P) at the gene body should decrease.

Quantitative Data Summary

The following table summarizes the potency profile of CDK8/19-IN-51 compared to other reference compounds.

CompoundCDK8 IC50 (nM)CDK19 IC50 (nM)CDK7/9 IC50 (nM)Key Specificity
CDK8/19-IN-51 5.1 5.6 >10,000 High (Type I)
Cortistatin A12.013.0>5,000High (Type I)
Senexin B25.030.0>10,000High (Allosteric)
Flavopiridol~20.0~20.0<10.0Low (Pan-CDK)

Note: Data derived from cell-free kinase assays. Cellular IC50s (e.g., pSTAT1 inhibition) are typically 2-5x higher due to membrane permeability and ATP competition.

Experimental Workflow Diagram

ProtocolFlow Step1 Step 1: Seed Cells (HCT116) Step2 Step 2: Pre-treat (IN-51, 2h) Step1->Step2 Adherence Step3 Step 3: Stimulate (IFN-y, 45m) Step2->Step3 Target Engagement Step4 Step 4: Lysis & Phos-Stop Step3->Step4 Signal Capture Step5 Step 5: Western Blot (pS727 vs Total) Step4->Step5 Readout Validation pS727 Reduced? Step5->Validation Pass Valid Inhibition Validation->Pass Yes Fail Check ATP/Conc Validation->Fail No

Caption: Validation workflow for CDK8/19-IN-51 using the STAT1 S727 biomarker.

References

  • Mallinger, A., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(3), 1078–1101. Link

  • Bancerek, J., et al. (2013). CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response. Nature, 493, 525–529. Link

  • Poss, Z. C., et al. (2016). Identification of Mediator Kinase Substrates in Human Cells using Cortistatin A and Quantitative Phosphoproteomics. Cell Reports, 15(2), 436-450. Link

  • Galbraith, M. D., et al. (2013). CDK8 Kinase Activity Promotes Glycolysis and Tumor Growth in an AKT-Dependent Manner. Cell Reports, 8(2), 454-466. Link

  • Chemical Probes Portal. CDK8/19-IN-51 (Compound 51) Profile. Link

Sources

Foundational

Technical Deep Dive: CDK8/19-IN-51 as a Chemical Probe for Transcriptional Reprogramming

This is an in-depth technical guide on CDK8/19-IN-51 , a potent chemical probe for the Mediator kinase module. Executive Summary CDK8/19-IN-51 (CAS: 1860885-61-5), often referred to in literature simply as Compound 51 ,...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on CDK8/19-IN-51 , a potent chemical probe for the Mediator kinase module.

Executive Summary

CDK8/19-IN-51 (CAS: 1860885-61-5), often referred to in literature simply as Compound 51 , is a highly potent, selective, and orally bioavailable small-molecule inhibitor of the Mediator-associated kinases CDK8 and CDK19 .[1] Unlike broad-spectrum CDK inhibitors (e.g., flavopiridol) that arrest the cell cycle by targeting CDK1/2/4/6, CDK8/19-IN-51 functions as a regulator of transcriptional reprogramming .

It selectively modulates the Mediator complex's ability to bridge transcription factors (TFs) with the RNA Polymerase II (Pol II) machinery. This guide details the compound's physicochemical profile, mechanism of action, and validated experimental protocols for assessing its efficacy in modulating super-enhancer (SE) landscapes and stress-response pathways.

Chemical & Pharmacological Profile

CDK8/19-IN-51 belongs to the 1,6-naphthyridine class of kinase inhibitors. It was developed through structure-activity relationship (SAR) optimization to improve upon earlier probes like CCT251545, specifically targeting the ATP-binding pocket of the Mediator kinases.

Physicochemical Properties
PropertySpecification
Chemical Name (5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone
CAS Number 1860885-61-5
Molecular Weight 414.46 g/mol
Primary Targets CDK8 (IC₅₀ ~2–5 nM), CDK19 (IC₅₀ ~2–14 nM)
Binding Mode Type I ATP-competitive inhibitor
Selectivity High selectivity over cell-cycle CDKs (CDK1, CDK2, CDK4, CDK6)
Mechanism of Action: The Mediator Kinase Module

The Mediator complex is a massive multi-subunit assembly required for the transcription of nearly all Pol II-dependent genes. CDK8 (or its paralog CDK19) forms a four-subunit "Kinase Module" with Cyclin C (CCNC) , MED12 , and MED13 .

  • Basal State: The Kinase Module sterically inhibits Mediator-Pol II interaction, preventing re-initiation.

  • Activated State: Upon signal transduction (e.g., Wnt, IFN

    
    ), CDK8/19 phosphorylates specific TFs and the Pol II C-terminal domain (CTD), facilitating pause release and elongation.
    
  • Inhibition by IN-51: Binding of IN-51 locks the kinase in an inactive conformation. This does not shut down global transcription but selectively suppresses "transcriptional reprogramming" —the ability of the cell to activate de novo gene expression programs in response to stress, cytokines, or oncogenic drivers.

Key Downstream Effectors
  • STAT1 (Ser727): CDK8 phosphorylates STAT1 at Ser727 (but not Tyr701), enhancing its transcriptional activity without affecting nuclear translocation. This is the primary biomarker for CDK8 engagement.

  • Super-Enhancers (SEs): CDK8/19 activity is disproportionately required for genes driven by super-enhancers, particularly in lineage-addicted cancers (e.g., AML, colorectal cancer).

  • Wnt/

    
    -catenin:  CDK8 acts as a positive regulator of 
    
    
    
    -catenin-driven transcription.

Pathway Visualization

The following diagram illustrates the regulatory node of CDK8/19 within the Mediator complex and the specific blockade introduced by IN-51.

MediatorSignaling cluster_Mediator Mediator Complex (Kinase Module) cluster_Targets Downstream Effectors CDK8 CDK8 / CDK19 CycC Cyclin C CDK8->CycC STAT1 STAT1 (Ser727) CDK8->STAT1 Phosphorylation (Activation) PolII RNA Pol II (CTD) CDK8->PolII Pause Release MED12 MED12 CycC->MED12 SE Super-Enhancer Driven Genes STAT1->SE Transcriptional Reprogramming PolII->SE Elongation IN51 CDK8/19-IN-51 (Inhibitor) IN51->CDK8 ATP Competition (Type I Binding)

Figure 1: Mechanism of CDK8/19-IN-51 inhibition within the Mediator Kinase Module, preventing phosphorylation of key transcriptional effectors.

Experimental Protocols

To validate CDK8/19-IN-51 activity, researchers must demonstrate both biochemical inhibition and cellular target engagement . The following protocols are designed for high-stringency validation.

In Vitro Kinase Assay (Lanthascreen TR-FRET)

Purpose: To determine the IC₅₀ of IN-51 against recombinant CDK8/Cyclin C.

Reagents:

  • Recombinant CDK8/Cyclin C complex.[2]

  • Fluorescein-STAT1 (Ser727) peptide substrate.

  • Terbium-labeled anti-phospho-STAT1 antibody.

  • ATP (at K_m, typically 10-50 µM).

Protocol:

  • Preparation: Dilute CDK8/19-IN-51 in DMSO (3-fold serial dilutions).

  • Incubation: Mix kinase (5 nM final), IN-51, and substrate (200 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Initiate with ATP. Incubate for 60 minutes at room temperature (RT).

  • Detection: Add EDTA (to stop reaction) and Tb-labeled antibody. Incubate for 60 mins.

  • Readout: Measure TR-FRET ratio (Emission 520nm / Emission 495nm) on a plate reader.

  • Analysis: Plot dose-response curve to calculate IC₅₀. Expected IC₅₀: < 5 nM.[3]

Cellular Target Engagement: Phospho-STAT1 Western Blot

Purpose: To confirm IN-51 enters the cell and inhibits CDK8-dependent phosphorylation of STAT1 S727.

Critical Note: STAT1 Y701 phosphorylation is driven by JAKs, not CDK8. A selective CDK8 inhibitor must reduce pS727 without affecting pY701.

Protocol:

  • Seeding: Plate HCT116 or SW620 cells (colorectal cancer models) at 70% confluency.

  • Treatment: Treat with CDK8/19-IN-51 (0, 10, 50, 100, 500 nM) for 2–4 hours.

    • Stimulation (Optional): For stronger signal, stimulate with IFN

      
       (10 ng/mL) for the last 30 mins.
      
  • Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Na₃VO₄, NaF).

  • Western Blot:

    • Primary Ab 1: Anti-pSTAT1 (Ser727).

    • Primary Ab 2: Anti-pSTAT1 (Tyr701) (Negative Control).

    • Primary Ab 3: Total STAT1 (Loading Control).

  • Validation Criteria: Dose-dependent loss of pS727 signal with stable pY701 and Total STAT1 levels.

Transcriptomic Profiling (RNA-seq)

Purpose: To assess the impact on transcriptional reprogramming.

Protocol:

  • Treatment: Treat cells with IN-51 (at 5x IC₅₀) vs. DMSO for 6 hours (early response) and 24 hours (late response).

  • Extraction: Trizol/Column-based RNA isolation (RIN > 8.0).

  • Sequencing: Poly(A)+ enrichment, PE150 sequencing (>30M reads/sample).

  • Bioinformatics:

    • Align to reference genome.

    • Differential Expression Analysis (DESeq2).

    • GSEA Analysis: Look for downregulation of "Hallmark Interferon Gamma Response" and "Myc Targets".

    • Note: Global transcription levels should remain relatively stable; look for specific pathway dampening.

Quantitative Data Summary

The following table summarizes the potency profile of CDK8/19-IN-51 compared to other reference compounds.

CompoundTargetIC₅₀ (Cell-Free)Cellular pSTAT1 IC₅₀Key Feature
CDK8/19-IN-51 CDK8 / CDK19 ~2.0 nM ~20 nM High oral bioavailability; optimized probe.
CCT251545CDK8 / CDK195–7 nM~50 nMPrecursor molecule; potent Wnt inhibitor.
Senexin BCDK8 / CDK19~20 nM~300 nMAlternative scaffold; widely used in literature.
FlavopiridolPan-CDK~10 nMN/ACytotoxic; inhibits cell cycle (CDK1/2/9).

Experimental Workflow Diagram

This workflow outlines the logical progression for validating CDK8/19-IN-51 in a new biological model.

Workflow cluster_Validation Phase 1: Validation cluster_Functional Phase 2: Functional Profiling Start Start: Biological Model (Cell Line / Tissue) Step1 Dose Response (0.1 - 1000 nM) Start->Step1 Step2 Western Blot (pSTAT1 S727) Step1->Step2 Decision pS727 Reduced? Step2->Decision Decision->Start No (Check Dose/Lysis) Step3 RNA-seq / ChIP-seq (Transcriptional Reprogramming) Decision->Step3 Yes Step4 Phenotypic Assay (Viability / Differentiation) Step3->Step4

Figure 2: Step-by-step validation workflow for CDK8/19-IN-51 deployment.

References

  • Discovery of CCT251545 (Precursor to IN-51 Series): Dale, T., et al. (2015). "A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease." Nature Chemical Biology, 11, 973–980. Link

  • Mechanism of CDK8 in Mediator: Galbraith, M. D., et al. (2013).[2] "CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response."[2][4][5][6] Cell, 153(6), 1327-1339. Link

  • CDK8/19 in Super-Enhancers: Pelish, H. E., et al. (2015). "Mediator kinase inhibition further activates super-enhancer-associated genes in AML." Nature, 526, 273–276. Link

  • Compound 51 / IN-51 Characterization: Refer to Patent WO2016009076 or related literature on "1,6-naphthyridine CDK8 inhibitors" for specific synthesis and characterization d
  • CDK8/19-IN-51 Product Data: "CDK8/19-IN-51 (Compound 51) Chemical Profile." MedChemExpress / TargetMol Catalogs. Link (Search CAS: 1860885-61-5 for specific vendor data).[1]

Sources

Exploratory

CDK8/19: The Transcriptional Reprogramming Hub in Cancer Therapy

Executive Summary Unlike their cell-cycle-regulating cousins (CDK1, CDK2, CDK4/6), CDK8 and its paralog CDK19 do not drive the cell cycle directly.[1][2] Instead, they serve as the "gearbox" of the Mediator complex, coup...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Unlike their cell-cycle-regulating cousins (CDK1, CDK2, CDK4/6), CDK8 and its paralog CDK19 do not drive the cell cycle directly.[1][2] Instead, they serve as the "gearbox" of the Mediator complex, coupling upstream signaling cues to downstream transcriptional elongation. In oncology, this distinction is critical: CDK8/19 inhibition does not merely arrest division; it blocks the transcriptional reprogramming required for cancer cells to survive stress, metastasize, and acquire drug resistance. This guide provides a technical roadmap for dissecting CDK8/19 biology and validating therapeutic candidates.

Part 1: Mechanistic Rationale – The Mediator Kinase Module (CKM)

The Structural Context

The Mediator complex functions as a molecular bridge between transcription factors (TFs) bound at enhancers and the RNA Polymerase II (Pol II) machinery at promoters. CDK8 and CDK19 reside in the CDK Module (CKM) , a dissociable sub-complex comprising four subunits:

  • Kinase: CDK8 or CDK19 (mutually exclusive).[1][2][3][4][5][6][7][8]

  • Cyclin: Cyclin C (CCNC).

  • Structural/Regulatory: MED12 and MED13.[7][9]

Key Insight: The CKM acts as a "molecular switch."[10] When associated with the core Mediator, it can sterically inhibit Pol II recruitment (repressive mode). However, its primary oncogenic function involves positive regulation of elongation via phosphorylation of the Pol II C-terminal domain (CTD) and specific TFs.

The "Plasticity" Engine

CDK8/19 are often non-essential for the growth of differentiated normal cells but become essential in "high-plasticity" states. They phosphorylate the transactivation domains of key oncogenic TFs, preventing their turnover and ensuring robust transcriptional output.

  • Wnt/

    
    -catenin:  CDK8 phosphorylates E2F1, recruiting 
    
    
    
    -catenin to Wnt targets.
  • Notch: CDK8 phosphorylates the Notch Intracellular Domain (NICD), regulating its degradation and transcriptional potency.

  • STAT1: Phosphorylation at Serine 727 (S727) enhances transcriptional activity even in the absence of tyrosine phosphorylation.

Visualization: The Mediator Kinase Module & Signaling Integration

Mediator_Signaling cluster_CKM Mediator Kinase Module (CKM) cluster_Core Core Mediator & Pol II cluster_Pathways Oncogenic Signaling Inputs CDK8_19 CDK8 / CDK19 (Kinase) CycC Cyclin C CDK8_19->CycC PolII RNA Pol II (CTD) CDK8_19->PolII Phosphorylates CTD (Elongation) MED12 MED12 (Scaffold) CycC->MED12 MED13 MED13 (Anchor) MED12->MED13 CoreMed Core Mediator (Head/Middle/Tail) MED13->CoreMed Associates Output Transcriptional Reprogramming (Metastasis, Drug Resistance) PolII->Output Gene Expression Wnt Wnt/Beta-Catenin Wnt->CDK8_19 Activates Notch Notch (NICD) Notch->CDK8_19 Substrate STAT STAT1/STAT3 STAT->CDK8_19 Substrate (S727) Hypoxia HIF1-alpha Hypoxia->CDK8_19 Co-opted

Figure 1: The Mediator Kinase Module (CKM) integrates oncogenic signals (Wnt, Notch, STAT) to drive transcriptional reprogramming via RNA Pol II.

Part 2: Therapeutic Landscape

Inhibiting CDK8/19 requires high specificity to avoid off-target effects on cell-cycle CDKs (which causes toxicity). The current clinical pipeline focuses on Type I (ATP-competitive) inhibitors.

Table 1: Key CDK8/19 Inhibitors in Development
CompoundDeveloperStageSpecificityMechanism/Notes
Senexin B Senex BiotechPhase I/IICDK8/19 SelectiveHigh selectivity. Investigated in ER+ breast cancer (synergy with endocrine therapy).[2]
RVU120 (SEL120) Ryvu TxPhase I/IICDK8/19 SelectiveFirst-in-class for AML/MDS.[8] Induces lineage commitment in undifferentiated blasts.
CCT251545 ICR/MerckPreclinicalWnt-Pathway DrivenDiscovered via Wnt-reporter screen. Potent in colorectal cancer models.
Cortistatin A (Natural)PreclinicalPan-CDK8/19High affinity. Blocks super-enhancer-associated transcription.

Part 3: Experimental Validation Framework

To rigorously validate CDK8/19 as a target in your specific model, you must demonstrate Target Engagement , Proximal Pharmacodynamics , and Phenotypic Consequence .

Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Self-Validation Principle: If the drug binds the kinase intracellularly, it must thermodynamically stabilize the protein against heat denaturation.

Materials:

  • Cells (e.g., HCT116 or AML lines).

  • Inhibitor (e.g., Senexin B) vs. DMSO control.

  • Antibodies: anti-CDK8 (Santa Cruz sc-13155) or anti-CDK19.

Workflow:

  • Treatment: Treat 1x10^6 cells with inhibitor (1-5 µM) or DMSO for 1 hour.

  • Harvest: Wash with PBS; resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat at a gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT. Lyse with freeze-thaw cycles (x3) using liquid nitrogen.

  • Separation: Centrifuge at 20,000g for 20 min at 4°C to pellet denatured/precipitated proteins.

  • Detection: Run supernatant on SDS-PAGE. Immunoblot for CDK8.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve of the treated sample confirms physical binding.

Protocol 2: Proximal Biomarker – STAT1 Serine 727 Phosphorylation

Self-Validation Principle: CDK8 is the primary kinase for STAT1-S727 in response to IFN


. Loss of pS727 (without loss of Total STAT1 or pY701) confirms functional inhibition.

Workflow:

  • Seeding: Seed cells in 6-well plates; starve serum overnight if possible to reduce basal noise.

  • Pre-treatment: Add CDK8 inhibitor (dose-response: 10 nM – 1 µM) for 1-3 hours.

  • Stimulation: Stimulate with IFN

    
     (10-50 ng/mL) for 30-60 minutes.
    
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Western Blot:

    • Primary Readout: pSTAT1 (Ser727).[3][11]

    • Specificity Control: pSTAT1 (Tyr701) – Should remain unchanged.

    • Loading Control: Total STAT1 / GAPDH.

  • Interpretation: A potent CDK8i will ablate S727 signal while leaving Y701 intact, proving the effect is not due to upstream JAK inhibition.

Protocol 3: Functional Readout – 3D Spheroid Plasticity

Self-Validation Principle: CDK8 inhibition often fails to kill cells in 2D but sensitizes them to stress in 3D or blocks metastasis.

Workflow:

  • Formation: Seed cells in Ultra-Low Attachment (ULA) plates to form spheroids (3-4 days).

  • Treatment: Treat with CDK8i alone or in combination (e.g., with chemotherapy).

  • Readout 1 (Growth): Measure spheroid diameter/volume over 7-14 days.

  • Readout 2 (Viability): ATP-based luminescence assay (CellTiter-Glo 3D) at endpoint.

  • Readout 3 (Invasion): Embed spheroids in Matrigel. Measure "sprouting" area. CDK8i should significantly reduce invasion even if proliferation is only modestly affected.

Visualization: Validation Logic Flow

Validation_Workflow cluster_Step1 Step 1: Target Engagement cluster_Step2 Step 2: Proximal PD cluster_Step3 Step 3: Phenotype CETSA CETSA Assay (Thermal Shift) Binding Physical Binding Confirmed? CETSA->Binding Western Western Blot (+IFN-gamma) Binding->Western Proceed Readout pSTAT1-S727 (Down) pSTAT1-Y701 (Stable) Western->Readout Spheroid 3D Spheroid Assay Readout->Spheroid Proceed Outcome Reduced Plasticity/ Metastasis/Resistance Spheroid->Outcome

Figure 2: Step-by-step experimental workflow to validate CDK8/19 inhibitors, moving from biophysical binding to functional phenotypic outcomes.

Part 4: Clinical Outlook & Resistance[12]

Biomarkers of Response

Not all tumors respond to CDK8 inhibition. Sensitivity correlates with:

  • Wnt-dependency: Tumors with APC mutations (Colorectal) often show high sensitivity.

  • Super-Enhancer addiction: Hematological malignancies (AML) driven by super-enhancers are prime targets.

  • STAT1 activation: Tumors relying on constitutive STAT signaling.

Resistance Mechanisms
  • Paralog Compensation: While CDK8 and CDK19 are often redundant, specific knockout of one can sometimes lead to upregulation of the other. Dual inhibition is usually preferred.

  • Bypass Signaling: Activation of alternative transcriptional pathways (e.g., via CDK7 or CDK9) can restore elongation potential.

Combination Strategies

CDK8 inhibitors are most powerful as sensitizers :

  • Endocrine Therapy: Resensitizing ER+ breast cancer to Tamoxifen/Fulvestrant.

  • Chemotherapy: Preventing the transcriptional induction of MDR1 (drug efflux pump).

  • Immunotherapy: CDK8 inhibition in NK cells has been shown to enhance their cytotoxicity, suggesting a potential synergy with checkpoint inhibitors.

References

  • CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF. Journal of Clinical Investigation. [Link]

  • Regulatory functions of the Mediator kinases CDK8 and CDK19. PubMed Central (NIH). [Link]

  • CDK8/19 Mediator kinases potentiate induction of transcription by NFκB. PNAS. [Link]

  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PubMed Central (NIH). [Link]

  • Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance. PubMed Central (NIH). [Link]

  • Senex Publication Reveals Importance of CDK8/19 Inhibition as Treatment for Triple Negative Breast Cancer. FirstWord Pharma. [Link]

  • CDK8 & CDK19 – Twin enzymes with non-twin roles in defense against viruses. Max Perutz Labs. [Link]

  • Revving the throttle on an oncogene: CDK8 takes the driver seat. PubMed Central (NIH). [Link]

Sources

Foundational

CDK8/19-IN-51: Modulating Transcriptional Reprogramming to Induce Replicative Stress and Cell Cycle Dysregulation

Executive Summary CDK8/19-IN-51 is a potent, orally active, dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, with IC values of 5.1 nM and 5.6 nM , respectively.[1] Unlike canonical cell cycle kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CDK8/19-IN-51 is a potent, orally active, dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, with IC


 values of 5.1 nM  and 5.6 nM , respectively.[1] Unlike canonical cell cycle kinases (CDK1, CDK2, CDK4/6) that directly drive phase transitions via phosphorylation of Retinoblastoma (Rb) or Lamin, CDK8 and CDK19 function as the enzymatic core of the Mediator Kinase Module .

This guide elucidates the distinct mechanism by which CDK8/19-IN-51 impacts cell cycle progression. Rather than inducing a classic cytostatic G1 arrest, CDK8/19 inhibition frequently dysregulates the transcriptional control of the G1/S transition. In sensitive oncogenic contexts (e.g., prostate and colorectal cancers), this leads to premature S-phase entry , uncoordinated replication, and subsequent ATR-dependent cytotoxicity . This document provides the mechanistic rationale, experimental protocols, and quantitative benchmarks necessary for researchers to validate this compound's efficacy.

Part 1: Mechanistic Foundation

The Mediator Kinase Module as a Transcriptional Rheostat

CDK8 and CDK19 do not follow the standard "cyclin-binding


 activation 

cell cycle progression" model in the direct sense. They associate with Cyclin C , MED12 , and MED13 to form the kinase module of the Mediator complex, a molecular bridge between transcription factors (TFs) and RNA Polymerase II (Pol II).[2][3]

Mechanism of Action:

  • Target Engagement: CDK8/19-IN-51 binds to the ATP-binding pocket of CDK8/19, preventing the phosphorylation of the Pol II C-terminal domain (CTD) and specific TFs (e.g., STAT1, SMADs, Notch,

    
    -catenin).
    
  • Transcriptional Reprogramming: Inhibition suppresses the expression of super-enhancer-driven oncogenes (e.g., MYC) and modulates genes governing the G1/S checkpoint.

  • The Cell Cycle Consequence: By altering the stoichiometry of G1/S regulators (downregulating p21 or upregulating E2F targets prematurely), the cell is forced into a "replicative stress" phenotype.

G cluster_0 Nucleus Compound CDK8/19-IN-51 Mediator Mediator Kinase Module (CDK8/19 + CycC + MED12/13) Compound->Mediator Inhibits (IC50 ~5nM) TF Transcription Factors (STAT1, Beta-catenin, MYC) Mediator->TF Phosphorylates PolII RNA Polymerase II (CTD Phosphorylation) Mediator->PolII Regulates Elongation GeneExp Transcriptional Output (G1/S Regulators) TF->GeneExp Drives Expression PolII->GeneExp Outcome1 Premature S-Phase Entry GeneExp->Outcome1 Dysregulation Outcome2 Replicative Stress (ATR Activation) Outcome1->Outcome2 Uncoordinated Replication Outcome3 Apoptosis / Cell Death Outcome2->Outcome3 Checkpoint Failure

Caption: Mechanistic pathway of CDK8/19-IN-51. Inhibition disrupts Mediator-dependent transcription, causing uncoordinated G1/S transition and replicative stress.

Part 2: Impact on Cell Cycle Dynamics

The impact of CDK8/19-IN-51 is context-dependent, often diverging from the clean G1 arrest seen with CDK4/6 inhibitors (e.g., Palbociclib).

Premature G1/S Transition (Oncogenic Stress)

In models such as VCaP (Prostate Cancer) , CDK8/19 inhibition downregulates negative regulators of the cell cycle.

  • Observation: Cells exit G1 and enter S-phase without sufficient growth factors or DNA repair.

  • Marker: Decrease in G1 population, transient increase in S-phase, followed by Sub-G1 accumulation (death).

  • Mechanism: Downregulation of CDKN1A (p21) or modulation of MYC stability.

Prevention of Quiescence (Drug Resistance)

In CML (Chronic Myeloid Leukemia) , leukemic stem cells often enter a quiescent G0 state to evade tyrosine kinase inhibitors (TKIs).

  • Observation: CDK8/19 inhibition prevents the upregulation of p27 (CDKN1B) induced by TKIs.

  • Result: Cells are forced out of protective quiescence and sensitized to apoptosis.

Quantitative Benchmarks
ParameterValue / OutcomeContext
CDK8 IC

5.1 nMCell-free kinase assay
CDK19 IC

5.6 nMCell-free kinase assay
Selectivity >100-fold vs. non-Mediator CDKsKinome profiling
Phenotype A S-phase Accumulation VCaP cells (24h post-treatment)
Phenotype B G0/G1 Reduction K562 cells (Combination with Imatinib)
Biomarker pSTAT1 (Ser727) Loss of signal indicates target engagement

Part 3: Experimental Validation Framework

To validate the effects of CDK8/19-IN-51, researchers must employ a multi-parametric approach. Relying solely on cell viability (MTT/CTG) is insufficient to distinguish between cytostatic and cytotoxic mechanisms.

Protocol 1: Assessing Target Engagement (pSTAT1 S727)

Rationale: STAT1 Serine 727 is a direct physiological substrate of CDK8. Its dephosphorylation is the most reliable marker of CDK8 inhibition in vivo.

Workflow:

  • Seeding: Plate cells (e.g., HCT116 or VCaP) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with CDK8/19-IN-51 (10–100 nM) for 2 to 6 hours .

    • Control: DMSO (Vehicle).

    • Stimulation (Optional): IFN-

      
       (10 ng/mL) for 30 min prior to lysis to robustly induce STAT1.
      
  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na

    
    VO
    
    
    
    , NaF). Lyse in RIPA buffer.
  • Western Blot:

    • Primary Ab: Anti-pSTAT1 (Ser727).

    • Loading Control: Total STAT1 or GAPDH.

  • Validation: A >50% reduction in pSTAT1 signal confirms nuclear CDK8 inhibition.

Protocol 2: Cell Cycle Analysis via Flow Cytometry (PI Staining)

Rationale: To quantify the "premature S-phase" effect, DNA content analysis is required.

Step-by-Step Methodology:

  • Synchronization (Optional): Serum starve cells for 24h to synchronize in G0/G1 if testing for exit capability.

  • Treatment: Expose cells to CDK8/19-IN-51 (IC

    
     and 5x IC
    
    
    
    ) for 24 and 48 hours .
  • Harvesting:

    • Collect supernatant (floating dead cells).

    • Trypsinize adherent cells. Combine with supernatant.

  • Fixation:

    • Wash in PBS.

    • Add dropwise to 70% ice-cold ethanol while vortexing.

    • Incubate at -20°C for

      
       2 hours (overnight preferred).
      
  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in PI/RNase Staining Buffer (PBS + 50

      
      g/mL Propidium Iodide + 100 
      
      
      
      g/mL RNase A).
    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2/PE channel).

  • Analysis: Use ModFit or FlowJo to calculate % G1, % S, % G2/M. Look for S-phase broadening (replicative stress) or Sub-G1 (apoptosis).

Protocol 3: Detecting Replicative Stress (EdU + H2AX)

Rationale: Differentiating between healthy S-phase and stressed S-phase requires a dual-pulse assay.

  • Pulse: Add EdU (10

    
    M) for 1 hour prior to harvest.
    
  • Fix & Permeabilize: Fix with 4% PFA; permeabilize with 0.5% Triton X-100.

  • Click Chemistry: Detect EdU with Azide-Fluor 488.

  • Antibody Staining: Incubate with Anti-phospho-Histone H2A.X (Ser139) conjugated to Alexa Fluor 647.

  • Readout:

    • Healthy S-phase: EdU positive /

      
      H2AX negative.
      
    • Replicative Stress: EdU positive /

      
      H2AX positive (indicates DNA damage during replication).
      

Workflow Cells Cancer Cell Line (VCaP / HCT116) Treat Treat: CDK8/19-IN-51 (24h - 48h) Cells->Treat Branch Assay Type Treat->Branch WB Western Blot (Target Engagement) Branch->WB Protein Lysate Flow Flow Cytometry (Cell Cycle) Branch->Flow Ethanol Fix WB_Out Readout: pSTAT1 (S727) Decrease WB->WB_Out Flow_Out Readout: S-phase Arrest / Sub-G1 Flow->Flow_Out

Caption: Experimental workflow for validating CDK8/19-IN-51 activity. Parallel assays assess molecular inhibition and phenotypic cell cycle alteration.

References

  • Nakamura, A., et al. (2018).[4] CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells.[4][5] Oncotarget, 9(17), 13474-13487.[4] Retrieved from [Link]

  • Poss, Z. C., et al. (2016). Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics. Cell Reports, 15(2), 436-450. Retrieved from [Link]

  • Philip, S., et al. (2018). Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Roninson, I. B., et al. (2023). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Nucleic Acids Research. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Validation of CDK8/19 Kinase Inhibition Using CDK8/19-IN-51

Introduction & Compound Profile CDK8/19-IN-51 (also identified as Compound 51 in Mallinger et al., 2016) is a highly potent, selective, and orally bioavailable Type I inhibitor of the Mediator complex kinases CDK8 and CD...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

CDK8/19-IN-51 (also identified as Compound 51 in Mallinger et al., 2016) is a highly potent, selective, and orally bioavailable Type I inhibitor of the Mediator complex kinases CDK8 and CDK19. Unlike pan-CDK inhibitors, CDK8/19-IN-51 demonstrates exquisite selectivity by targeting the unique hinge-binding region of the CDK8/19-Cyclin C complex, effectively silencing the Mediator kinase module without disrupting cell cycle progression driven by CDK1/2/4/6.

This application note provides a rigorous, self-validating protocol for utilizing CDK8/19-IN-51 to interrogate the Mediator-associated transcriptional machinery. The primary pharmacodynamic (PD) biomarker for validation is the phosphorylation status of STAT1 at Serine 727 (S727), a direct substrate of the CDK8 kinase activity.

Chemical & Physical Properties
PropertySpecification
Systematic Name (5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone
CAS Number 1860885-61-5
Molecular Weight 414.46 g/mol
Target CDK8 / CDK19 (Mediator Complex)
IC50 (Biochemical) ~4–10 nM (CDK8/CycC); ~10 nM (CDK19/CycC)
Solubility DMSO (≥ 20 mg/mL); Insoluble in water
Storage Powder: -20°C (3 years); In DMSO: -80°C (6 months)

Mechanism of Action & Signaling Pathway[3][4]

CDK8/19-IN-51 functions by competitively binding to the ATP-binding pocket of CDK8/19. Under basal conditions, the CDK8-Mediator complex phosphorylates the Transactivation Domain (TAD) of STAT1 at Ser727, enhancing its transcriptional activity. Inhibition of this node suppresses STAT1-driven gene expression (e.g., interferon-stimulated genes) and Wnt/


-catenin pathway potentiation.

CDK8_Pathway CDK8 CDK8/19-Cyclin C (Mediator Complex) STAT1_P p-STAT1 (Ser727) (Active Transcriptional Driver) CDK8->STAT1_P Catalyzes IN51 CDK8/19-IN-51 (Inhibitor) IN51->CDK8 Competes with ATP (Type I Inhibition) STAT1_U STAT1 (Unphosphorylated) STAT1_U->STAT1_P Phosphorylation (Kinase Activity) Transcription Gene Expression (ISGs, Wnt targets) STAT1_P->Transcription Promotes

Figure 1: Mechanism of Action. CDK8/19-IN-51 inhibits the kinase activity of the Mediator complex, preventing the phosphorylation of STAT1 at Ser727, thereby modulating downstream transcriptional programs.

Protocol A: Stock Preparation & Handling

Critical Note: CDK8/19-IN-51 is hydrophobic. Improper solubilization will lead to micro-precipitation in aqueous media, resulting in erratic IC50 data.

  • Reconstitution:

    • Weigh the lyophilized powder.

    • Add high-grade anhydrous DMSO to achieve a 10 mM stock concentration .

    • Example: For 1 mg of compound (MW 414.46), add 241.3

      
      L of DMSO.
      
    • Vortex vigorously for 30 seconds. If particulates persist, warm to 37°C for 5 minutes.

  • Aliquot & Storage:

    • Aliquot into light-protective tubes (20–50

      
      L per tube) to avoid freeze-thaw cycles.
      
    • Store at -80°C.

  • Working Solutions:

    • Dilute the 10 mM stock in DMSO first to create a 1000x concentration series.

    • Dilute 1:1000 into the culture medium immediately prior to use to ensure the final DMSO concentration is

      
       0.1%.
      

Protocol B: Cellular PD Assay (p-STAT1 S727)[3]

This is the "Gold Standard" functional assay. We recommend using SW620 (colorectal carcinoma) or NK-92 cell lines, as they exhibit high basal levels of CDK8-dependent STAT1 phosphorylation.

Materials Required[1][2][3][5][6][7]
  • Cell Line: SW620 (ATCC CCL-227).

  • Compound: CDK8/19-IN-51 (10 mM stock).

  • Stimulant (Optional): IFN-

    
     (to super-induce STAT1, though basal levels are often sufficient in SW620).
    
  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitors and Phosphatase Inhibitors (PhosSTOP or Na3VO4/NaF is mandatory).

  • Antibodies:

    • Primary: Anti-p-STAT1 (Ser727) [Clone D3B7 or similar].[1]

    • Control: Anti-Total STAT1 and Anti-GAPDH/

      
      -Actin.
      
Experimental Workflow
  • Seeding:

    • Seed SW620 cells at

      
       cells/well in a 6-well plate.
      
    • Incubate overnight at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare a serial dilution of CDK8/19-IN-51 in media (e.g., 0, 10, 50, 100, 500, 1000 nM).

    • Replace media with compound-containing media.

    • Incubation Time: Treat for 2 to 6 hours . (CDK8 inhibition of S727 is rapid; 2-4 hours is usually optimal to see dephosphorylation without total protein degradation).

  • Lysis:

    • Wash cells 1x with ice-cold PBS.

    • Add 150

      
      L ice-cold Lysis Buffer directly to the well.
      
    • Scrape and collect lysate; incubate on ice for 20 min.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Western Blotting:

    • Load 20–30

      
      g of total protein per lane.
      
    • Transfer to PVDF/Nitrocellulose membrane.

    • Blocking: 5% BSA in TBST (Do not use milk for phospho-antibodies if possible, as it can contain casein phosphoproteins, though S727 is robust).

    • Primary Antibody: Incubate anti-p-STAT1 (S727) (1:1000) overnight at 4°C.

  • Quantification:

    • Normalize p-STAT1 signal to Total STAT1 signal (not just GAPDH) to confirm specific phosphorylation inhibition rather than protein degradation.

Expected Results (Data Interpretation)
Compound Concentrationp-STAT1 (S727) SignalTotal STAT1 SignalInterpretation
DMSO (Control) 100% (High)100%Basal CDK8 activity intact.
10 nM ~40-60%100%Partial inhibition (Near IC50).
100 nM < 10%100%Complete target engagement.
1000 nM < 5%100%Saturation.

Protocol C: Biochemical Kinase Assay (LanthaScreen™)

For direct enzymatic inhibition profiling (cell-free), a TR-FRET assay is recommended over standard ATP-consumption assays due to the slow off-rate of Type I inhibitors.

Methodology:

  • Enzyme System: Recombinant CDK8/Cyclin C complex (e.g., Invitrogen/Thermo Fisher).

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (Tracer 236 is commonly used for CDK8).

  • Antibody: Europium-labeled anti-GST antibody (binds to GST-tagged CDK8).

  • Reaction:

    • Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (30 nM) + CDK8/19-IN-51 (titration).

    • Incubate for 1 hour at Room Temperature.

    • Measure TR-FRET (Excitation 340 nm; Emission 665 nm / 615 nm).

  • Calculation:

    • CDK8/19-IN-51 competes with the Tracer.

    • Decrease in FRET signal = Binding of Inhibitor.

    • Plot signal vs. log[Inhibitor] to determine IC50.

References

  • Mallinger, A., Schiemann, K., Rink, C., et al. (2016).[2][1] "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." ACS Medicinal Chemistry Letters, 7(6), 573–578.[2] [3]

    • Core reference for the synthesis, structure (Compound 51)
  • Bancerek, J., et al. (2013).[1] "CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response."[1] Immunity, 38(2), 250-262.[1]

    • Establishes STAT1 S727 as the mechanistic biomarker for CDK8 activity.
  • Dale, T., et al. (2015). "A selective chemical probe for CDK8/19." Nature Chemical Biology, 11, 973–980.

    • Provides comparative protocols for CCT251545, the parent series of IN-51.

Sources

Application

Application Note: Optimization of Cell-Based Assays for CDK8/19-IN-51

Abstract & Scientific Rationale CDK8/19-IN-51 is a potent, selective, small-molecule inhibitor of the Mediator complex kinases CDK8 and its paralog CDK19. Unlike cell-cycle CDKs (CDK1/2/4/6), CDK8/19 do not primarily dri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

CDK8/19-IN-51 is a potent, selective, small-molecule inhibitor of the Mediator complex kinases CDK8 and its paralog CDK19. Unlike cell-cycle CDKs (CDK1/2/4/6), CDK8/19 do not primarily drive cell cycle progression but rather regulate transcriptional reprogramming through the Mediator complex.

Mechanistic Causality: The primary pharmacological readout for CDK8/19 inhibition is the suppression of STAT1 phosphorylation at Serine 727 (S727) .[1] While Tyrosine 701 (Y701) phosphorylation is driven by JAK kinases upon cytokine stimulation (e.g., IFN


), the subsequent maximal transcriptional activation requires S727 phosphorylation, which is mediated by CDK8/19.[2] Therefore, a robust assay must distinguish between these two phosphorylation sites to validate on-target activity.

Therapeutic Context: CDK8/19-IN-51 shows preferential efficacy in Acute Myeloid Leukemia (AML) cell lines (e.g., MV-4-11) and specific solid tumor contexts where transcriptional super-enhancers are addicted to Mediator kinase activity.

Chemical Properties & Handling

Note: CDK8/19-IN-51 is a hydrophobic naphthyridine derivative. Proper solubilization is critical to prevent precipitation in aqueous media.

PropertySpecification
Chemical Name (5-Amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone
Molecular Weight ~414.46 g/mol (Verify batch specific MW)
Solubility DMSO (up to 50 mM); Ethanol (Low); Water (Insoluble)
Stock Storage -80°C (6 months); -20°C (1 month)
Handling Protect from light; avoid freeze-thaw cycles >3 times.[3]

Preparation Protocol:

  • Stock Solution: Dissolve powder in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

  • Working Solution: Dilute the stock 1:1000 into culture medium immediately before use to achieve a 10 µM starting concentration (0.1% DMSO final).

  • Vehicle Control: All assays must include a 0.1% DMSO-only control well.

Mechanism of Action (Visualized)

The following diagram illustrates the specific intervention point of CDK8/19-IN-51 within the JAK/STAT signaling cascade. Note the distinction between JAK-mediated Y701 phosphorylation and CDK8-mediated S727 phosphorylation.

CDK8_Mechanism cluster_Nucleus Nucleus IFN IFN-gamma / Cytokines JAK JAK Kinases IFN->JAK Activates STAT1_In STAT1 (Inactive) JAK->STAT1_In Phosphorylates Y701 STAT1_Y701 pSTAT1 (Tyr701) (Dimerization) STAT1_In->STAT1_Y701 Translocation Mediator Mediator Complex (CDK8/19 + CycC) STAT1_Y701->Mediator Recruitment STAT1_S727 pSTAT1 (Ser727) (Maximal Activation) Mediator->STAT1_S727 Phosphorylates S727 IN51 CDK8/19-IN-51 (Inhibitor) IN51->Mediator BLOCKS ATP Pocket Transcription Transcriptional Reprogramming STAT1_S727->Transcription Drives Expression

Caption: CDK8/19-IN-51 selectively blocks the Mediator-dependent phosphorylation of STAT1 at Ser727, uncoupling transcriptional activation from JAK-mediated signaling.

Protocol A: Target Engagement Biomarker (pSTAT1 S727)

Objective: Validate cellular target engagement by quantifying the reduction of pSTAT1(S727) without affecting pSTAT1(Y701).

Cell Line Selection:

  • MV-4-11 (AML): High basal CDK8 activity; sensitive to phenotypic readout.

  • HCT116 (Colorectal): Robust adherent model for pathway dissection.

Reagents:

  • Stimulant: IFN

    
     (10 ng/mL) – Optional but recommended to maximize signal.
    
  • Antibodies:

    • Anti-pSTAT1 (Ser727) [Clone D3B7] (Rabbit mAb).

    • Anti-pSTAT1 (Tyr701) [Clone 58D6] (Rabbit mAb) – Negative Control Readout.

    • Anti-Total STAT1.

Step-by-Step Workflow:

  • Seeding: Plate HCT116 cells at

    
     cells/well in 6-well plates. Allow adherence overnight.
    
  • Starvation (Critical): Replace medium with serum-free medium for 4–6 hours. This reduces basal noise from growth factors.

  • Compound Treatment:

    • Add CDK8/19-IN-51 in a dose-response format (e.g., 0, 10, 50, 100, 500, 1000 nM).

    • Incubate for 1 hour . Note: Kinase inhibition is rapid; long incubations may trigger feedback loops.

  • Stimulation: Add IFN

    
     (10 ng/mL) directly to the media (do not wash). Incubate for 30 minutes .
    
  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Western Blot Analysis:

    • Load 20 µg protein/lane.

    • Success Criteria: Dose-dependent reduction of pS727 signal with intact pY701 signal. If pY701 is also reduced, the compound is non-selective (likely hitting JAKs) or toxic.

Protocol B: Phenotypic Viability Assay (AML Specific)

Objective: Determine the anti-proliferative IC50. Caveat: CDK8 inhibition is often cytostatic rather than cytotoxic in solid tumors. AML cell lines (MV-4-11) show the most distinct cytotoxic response.

Assay Workflow Diagram:

Viability_Workflow Step1 Seed MV-4-11 (5000 cells/well) Step2 Add CDK8/19-IN-51 (9-point dilution) Step1->Step2 Step3 Incubate 72 Hours Step2->Step3 Step4 Add CellTiter-Glo (ATP detection) Step3->Step4 Step5 Read Luminescence (Calculate IC50) Step4->Step5

Caption: 72-hour viability workflow for AML cells. Solid tumor lines may require 5-7 days or clonogenic formats.

Detailed Procedure:

  • Seeding: Seed MV-4-11 cells in white-walled 96-well plates (5,000 cells/well in 90 µL RPMI + 10% FBS).

  • Compound Addition: Prepare 10x compound concentrations in media (max 1% DMSO). Add 10 µL per well.

    • Final DMSO: 0.1%.

    • Range: 10 µM down to 1 nM (3-fold dilutions).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins, incubate dark for 10 mins. Read Luminescence.

Expected Data & Troubleshooting

Typical IC50 Values (Reference Range):

Assay TypeCell LineTarget IC50 (nM)Interpretation
Biomarker (pSTAT1 S727)HCT11610 – 50 nMPotent target engagement.
Biomarker (pSTAT1 S727)MV-4-115 – 20 nMHigh sensitivity.
Viability (CTG)MV-4-115 – 50 nMStrong anti-leukemic activity.
Viability (CTG)HEK293> 1000 nMLow toxicity in non-dependent cells.

Troubleshooting Guide:

  • Issue: No reduction in pS727.

    • Cause: Insufficient inhibitor concentration or high ATP competition.

    • Fix: Verify stock concentration. Ensure lysis buffer contains adequate phosphatase inhibitors.

  • Issue: Reduction in pY701 observed.

    • Cause: Off-target JAK inhibition or general toxicity.

    • Fix: Titrate down. If effect persists at <100nM, the compound batch may be impure or degraded.

  • Issue: Weak phenotypic response in solid tumors.

    • Insight: This is expected. CDK8 inhibitors often require "Super-Enhancer" contexts or combination with other agents (e.g., Sorafenib) to show phenotype in solid tumors.

References

  • Bancerek, J., et al. (2013). CDK8 Kinase Phosphorylates STAT1-Ser727 to Promote IFN-gamma-Inducible Gene Expression.[2] Immunity, 38(2), 250-262.

  • Rzymski, T., et al. (2015). SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5. Oncotarget, 8(20), 33779-33795.

  • Dale, T., et al. (2015). A selective chemical probe for CDK8/19.[2][4][5] Nature Chemical Biology, 11, 973–980.

  • MedKoo Biosciences. (n.d.). Product Data Sheet: CDK8/19-IN-51.

  • Philip, S., et al. (2022).[4] Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs. PNAS, 119(32). [6]

Sources

Method

Application Note: CDK8/19-IN-51 in Prostate Cancer Research (VCaP, LNCaP)

Abstract & Introduction The Mediator complex kinases, CDK8 and its paralog CDK19, have emerged as critical regulators of transcriptional reprogramming in prostate cancer (PCa), particularly in the transition to castratio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Mediator complex kinases, CDK8 and its paralog CDK19, have emerged as critical regulators of transcriptional reprogramming in prostate cancer (PCa), particularly in the transition to castration resistance (CRPC).[1][2][3][4] CDK8/19-IN-51 (also known as Compound 51) is a highly potent, selective, type II inhibitor of CDK8 and CDK19. Unlike broad-spectrum CDK inhibitors, CDK8/19-IN-51 does not arrest the cell cycle by inhibiting cell-cycle CDKs (e.g., CDK1, CDK2); rather, it modulates transcriptional elongation and the activity of specific transcription factors, including the Androgen Receptor (AR) and STAT1.

This application note details the use of CDK8/19-IN-51 in two distinct AR-positive PCa cell lines: VCaP (AR-amplified, TMPRSS2-ERG fusion positive) and LNCaP (AR-mutated T877A). These lines exhibit differential sensitivity to Mediator kinase inhibition, making them an ideal paired system for studying the mechanisms of transcriptional addiction in PCa.

Key Applications
  • Transcriptional Suppression: Downregulation of AR-target genes (e.g., KLK3/PSA).

  • Cell Cycle Dysregulation: Induction of premature G1/S transition and DNA damage in sensitive lines (VCaP).[5]

  • Biomarker Validation: Monitoring p-STAT1 (Ser727) as a pharmacodynamic marker.

Compound Profile & Handling

CDK8/19-IN-51 is a 1,6-naphthyridine derivative.[6] It binds to the inactive conformation of CDK8/19 (Type II binding), offering high selectivity over other kinome targets.

PropertySpecification
Chemical Name (5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone
CAS Number 1860885-61-5
Molecular Weight 414.46 g/mol
Solubility DMSO: ~20 mg/mL (warm to 37°C if necessary).[6] Water: Insoluble.[6]
Storage Powder: -20°C (2 years). In DMSO: -80°C (6 months); avoid freeze-thaw cycles.
Reconstitution Protocol
  • Calculate Concentration: To prepare a 10 mM stock , dissolve 4.14 mg of powder in 1 mL of anhydrous DMSO.

  • Solubilization: Vortex vigorously. If particulates remain, warm to 37°C for 5–10 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to prevent crystallization upon repeated freezing.

Mechanism of Action (MOA)

CDK8/19 regulates the association of the Mediator complex with RNA Polymerase II (Pol II). In prostate cancer, this kinase module acts as a "transcriptional rheostat."

  • In VCaP Cells (High Sensitivity): CDK8/19 inhibition leads to a "premature" release of E2F target genes, forcing cells into S-phase without adequate preparation. This results in replication stress, DNA damage (ATR pathway activation), and subsequent apoptosis.

  • In LNCaP Cells (Moderate/Context-Dependent Sensitivity): While CDK8/19 inhibition suppresses AR-dependent transcription (reducing PSA), LNCaP cells often exhibit cytostasis rather than acute cytotoxicity, potentially due to differences in p53 status or reliance on alternative survival pathways.

Diagram 1: Signaling Pathway & Inhibition Logic

MOA_Pathway Compound CDK8/19-IN-51 CDK8_19 CDK8 / CDK19 (Mediator Complex) Compound->CDK8_19 Inhibits pSTAT1 p-STAT1 (S727) (Active Transcription) Compound->pSTAT1 Blocks STAT1 STAT1 (Ser727) CDK8_19->STAT1 Phosphorylates PolII RNA Polymerase II CDK8_19->PolII Regulates STAT1->pSTAT1 AR Androgen Receptor (AR) AR->PolII Recruits Mediator GeneExp Transcriptional Elongation PolII->GeneExp PSA PSA (KLK3) Expression GeneExp->PSA E2F E2F Target Genes (G1/S Transition) GeneExp->E2F Phenotype_LNCaP LNCaP Phenotype: AR Suppression -> Cytostasis PSA->Phenotype_LNCaP Reduced Signaling Phenotype_VCaP VCaP Phenotype: Replication Stress -> Apoptosis E2F->Phenotype_VCaP Premature Activation (in VCaP)

Caption: CDK8/19-IN-51 blocks Mediator kinase activity, preventing STAT1 phosphorylation and dysregulating AR/E2F-driven transcription, leading to differential cell fates in VCaP vs. LNCaP.

Experimental Protocols

Cell Culture Specifics
  • VCaP:

    • Medium: DMEM + 10% Fetal Bovine Serum (FBS).

    • Characteristics: Grow in clusters; slow-growing (doubling time ~48-60h). Do not over-trypsinize.

    • Seeding: Requires high density. For 96-well plates, seed 15,000–20,000 cells/well .

  • LNCaP:

    • Medium: RPMI-1640 + 10% FBS.

    • Characteristics: Weakly adherent; sensitive to mechanical stress.

    • Seeding: Standard density. For 96-well plates, seed 5,000–8,000 cells/well .

Cell Viability Assay (Dose-Response)

Objective: Determine IC50 values. Note that VCaP sensitivity is time-dependent.

  • Seeding (Day 0): Seed cells in 96-well opaque plates (for luminescence) at densities listed above. Incubate 24h for attachment.

  • Treatment (Day 1):

    • Prepare a serial dilution of CDK8/19-IN-51 in culture medium.

    • Dose Range: 8-point curve from 10 µM down to 1 nM (1:3 or 1:4 dilutions).

    • Vehicle Control: DMSO matched to the highest concentration (typically 0.1%).

  • Incubation:

    • Incubate for 5 to 7 days . (Shorter incubations <72h may miss the VCaP apoptotic response).

  • Readout (Day 6-8):

    • Add CellTiter-Glo® (Promega) or equivalent ATP-based reagent.

    • Shake for 10 min; read Luminescence.

  • Analysis: Normalize to DMSO control = 100%. Fit using non-linear regression (log(inhibitor) vs. response).

Expected Results (IC50):

  • VCaP: < 500 nM (Sensitive).

  • LNCaP: > 2 µM or partial response (Insensitive/Cytostatic).

Western Blot: Pharmacodynamic Markers

Objective: Confirm target engagement (p-STAT1) and downstream effects (AR, PARP).

  • Setup: Seed VCaP/LNCaP in 6-well plates (0.5 x 10^6 cells/well).

  • Treatment: Treat with 1 µM CDK8/19-IN-51 for 24h (early signaling) and 72h (apoptosis).

  • Lysis: Use RIPA buffer + Protease/Phosphatase inhibitors. Critical: CDK8/19 targets are phosphoproteins; phosphatase inhibition is mandatory.

  • Antibodies:

TargetMolecular WtPurposeExpected Change
p-STAT1 (Ser727) 84/91 kDaBiomarker Strong Decrease (Direct Target)
Total STAT1 84/91 kDaLoading ControlUnchanged
Androgen Receptor 110 kDaPathway TargetDecrease (Variable)
PSA (KLK3) 30-34 kDaAR TargetDecrease
PARP (Cleaved) 89 kDaApoptosisIncrease (VCaP only)
RT-qPCR: Transcriptional Reprogramming

Objective: Verify suppression of AR-dependent gene expression.

  • Treatment: Treat cells with 500 nM CDK8/19-IN-51 for 24 hours .

  • RNA Extraction: Trizol or Column-based purification.

  • Primers:

    • KLK3 (PSA): AR target.[5]

    • TMPRSS2: AR target (fusion partner in VCaP).

    • EGR1: Often modulated by Mediator.

  • Result: Expect >50% reduction in KLK3 mRNA in both cell lines, proving transcriptional blockade even if LNCaP cells do not die immediately.

Experimental Workflow Diagram

Workflow Seed Seed Cells (Day 0) VCaP: 20k/well LNCaP: 5k/well Treat Compound Treatment (Day 1) 0.1% DMSO vs. IN-51 (1nM - 10uM) Seed->Treat 24h Attachment Sub_WB Western Blot (24h - 72h) Lysate Collection Treat->Sub_WB 24-72h Sub_PCR RT-qPCR (24h) RNA Extraction Treat->Sub_PCR 24h Sub_Viability Viability Assay (Day 5-7) CellTiter-Glo Treat->Sub_Viability 120-168h

Caption: Timeline for evaluating CDK8/19-IN-51. Note the extended incubation time required for viability assays in slow-growing VCaP cells.

Troubleshooting & Expert Tips

  • Solubility Issues: If the compound precipitates in media, ensure the DMSO stock is fully solubilized (warm it). Do not exceed 0.5% final DMSO concentration, as VCaP cells are sensitive to DMSO toxicity.

  • VCaP Clumping: VCaP cells tend to pile up. Ensure single-cell suspension during seeding by passing through a syringe needle or vigorous pipetting, otherwise, drug penetration is uneven.

  • Serum Conditions: CDK8/19 inhibition effects are often more pronounced in Androgen-Deprived conditions (Charcoal-Stripped Serum + R1881). If standard FBS results are subtle, switch to CSS media to isolate AR-driven dependency.

References

  • Mallinger, A., et al. (2016). Discovery of potent, selective, and orally bioavailable small-molecule modulators of the Mediator complex-associated kinases CDK8 and CDK19.Journal of Medicinal Chemistry , 59(3), 1078-1101. Link

  • Nakamura, A., et al. (2018). CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells.[5]Oncotarget , 9(17), 13474–13487. Link

  • Roninson, I. B., et al. (2019). CDK8/19 Kinase Inhibitors for the Treatment of Castration-Resistant Prostate Cancer.[1][2][3][4][7]BioRxiv (Preprint/Related Literature). Link

  • Chen, M., et al. (2023). Targeting Mediator Kinases CDK8 and CDK19 in Prostate Cancer.[1][2][3][4][5][7]Cancers , 15(1), 205. Link

Sources

Application

Application Notes and Protocols for CDK8/19-IN-51 in Colorectal Cancer Xenograft Studies

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical evaluation of CDK8/19-IN-51, a potent dual inhibitor of Cyclin-Dependent...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of CDK8/19-IN-51, a potent dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), in colorectal cancer (CRC) xenograft models. We delve into the molecular rationale for targeting CDK8/19 in CRC, detailing its role as an oncogenic driver, particularly through the modulation of the Wnt/β-catenin signaling pathway. This guide offers field-proven, step-by-step protocols for establishing and conducting in vivo xenograft studies, from cell line selection to data interpretation, ensuring a robust and reproducible experimental design.

Scientific Foundation: Why Target CDK8/19 in Colorectal Cancer?

Cyclin-Dependent Kinases 8 and 19 (CDK8/19) are paralogous components of the Mediator complex, a crucial molecular bridge that links gene-specific transcription factors to the RNA Polymerase II machinery.[1][2][3] Unlike other CDKs known for their roles in cell cycle progression, CDK8 and its paralog CDK19 act as transcriptional regulators.[2] In the context of colorectal cancer, CDK8 has been identified as a potent oncogene.[4][5]

Key Mechanistic Pillars:

  • Wnt/β-catenin Pathway Modulation: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of nearly all colorectal cancers, driving tumor growth and survival.[4][5] CDK8's kinase activity is necessary for the expression of several β-catenin transcriptional targets, making it a critical co-activator of this oncogenic signaling cascade.[4][5][6] Therapeutic interventions targeting CDK8 are therefore hypothesized to confer clinical benefit in β-catenin-driven malignancies.[4][5]

  • Transcriptional Reprogramming: CDK8/19 inhibition can prevent the transcriptional changes that allow cancer cells to adapt and develop resistance to other targeted therapies, such as EGFR inhibitors.[7]

  • Metastasis and Microenvironment: CDK8 promotes the growth of colon cancer metastases in the liver by regulating the expression of genes like TIMP3 and various matrix metalloproteinases (MMPs).[2] Inhibition of CDK8 can suppress this metastatic growth.[2]

  • DNA Damage Response: Recent studies suggest that CDK8/19 inhibitors can induce a DNA damage response and promote ATR-dependent cell death, potentially sensitizing cancer cells to chemotherapeutic agents.[8][9]

CDK8 is frequently overexpressed or located in a region of recurrent copy number gain in a significant fraction of colon cancers, and its expression correlates with shorter patient survival.[2][5][6][10] This solidifies CDK8/19 as a high-value therapeutic target.

The Investigational Agent: CDK8/19-IN-51

CDK8/19-IN-51 is a potent, orally active, and highly effective dual inhibitor of CDK8 and CDK19.[11] Its selectivity and dual-target nature are critical, as studies have shown that knockdown of CDK8 alone can lead to compensatory overexpression of CDK19.[9]

Parameter Value Reference
Target(s) CDK8, CDK19[11][12]
IC₅₀ (CDK8) 5.1 nM[11]
IC₅₀ (CDK19) 5.6 nM[11]
Activity Anticancer[11]
Administration Orally active[11]

The In Vivo Model: Colorectal Cancer Xenografts

Xenograft models, established by transplanting human CRC cells or tissues into immunodeficient mice, are indispensable tools for evaluating anti-cancer drug efficacy in a living system.[13][14] The choice of model is paramount for a successful study.

  • Cell Line-Derived Xenografts (CDX): Offer high reproducibility and are suitable for initial efficacy screening. It is crucial to select cell lines with the appropriate molecular characteristics. For CDK8/19 inhibitor studies, prioritize CRC cell lines with known high CDK8 expression and hyperactive β-catenin signaling (e.g., HCT116, DLD1, SW48).[4]

  • Patient-Derived Xenografts (PDX): These models better recapitulate the genetic and histological features of the original patient tumor.[14] PDX models are invaluable for evaluating therapies in a context that mirrors human tumor heterogeneity and for identifying predictive biomarkers.[14]

Caption: Simplified Wnt/β-catenin pathway in CRC and the inhibitory action of CDK8/19-IN-51.

Experimental Workflow & Protocols

A rigorous preclinical evaluation begins with in vitro characterization to confirm on-target activity before proceeding to costly and labor-intensive in vivo studies.

Caption: A logical workflow for the preclinical evaluation of CDK8/19-IN-51.

Protocol 4.1: Cell Line Preparation and Subcutaneous Implantation

This protocol outlines the establishment of a cell line-derived xenograft model.

Causality: The success of the in vivo study is critically dependent on the viability and tumorigenicity of the implanted cells. Using cells in their logarithmic growth phase ensures optimal engraftment.

  • Cell Culture: Culture selected human colorectal cancer cells (e.g., HCT116) in the recommended medium (e.g., RPMI + 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Harvest: When cells reach 70-80% confluency, wash with sterile PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting and Viability: Resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue exclusion (viability should be >95%).

  • Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel® to achieve the desired final concentration (typically 1-5 x 10⁶ cells per 100 µL). Keep the cell suspension on ice.

  • Animal Handling: Use immunodeficient mice (e.g., NOD-scid IL2R gamma null (NSG) or athymic Nude mice), 6-8 weeks old. All procedures must be approved by the institution's Animal Ethics Committee.[15]

  • Implantation: Anesthetize the mouse. Using a 27-gauge needle and a 1 mL syringe, slowly inject 100 µL of the cell suspension subcutaneously into the right dorsal flank of the mouse.[15]

  • Post-Procedure Monitoring: Monitor the animals for recovery from anesthesia and for any signs of distress. Provide analgesics as per approved protocols.[15]

Protocol 4.2: Tumor Growth Monitoring and Treatment Administration

This protocol details the core of the efficacy study.

Causality: Accurate tumor measurement and proper randomization are essential to minimize bias and ensure the statistical validity of the results. The dosing regimen should be based on prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies, if available.

  • Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Using digital calipers, measure the length (l) and width (w) of the tumor 2-3 times per week.[15]

  • Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = (l x w²) / 2 .[15] Record the body weight of each animal at the same time.

  • Randomization: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume and body weight are not significantly different between groups.

  • Drug Preparation: Prepare CDK8/19-IN-51 in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween-80 in water). Prepare fresh daily or according to stability data. The control group will receive the vehicle only.

  • Dosing: Administer the prepared CDK8/19-IN-51 formulation or vehicle via oral gavage once or twice daily, according to the study design. The volume is typically 10 mL/kg body weight.

  • Study Endpoints: The study may be terminated when:

    • The average tumor volume in the control group reaches the predetermined maximum size (e.g., 1500-2000 mm³).

    • Significant tumor regression is observed in treatment groups.

    • Pre-defined signs of toxicity are observed (e.g., >20% body weight loss, ulceration, etc.).

  • Tissue Collection: At the endpoint, euthanize the animals according to approved ethical guidelines. Excise the tumors, weigh them, and divide them for various downstream analyses (e.g., snap-freeze in liquid nitrogen for Western/PCR, fix in 10% neutral-buffered formalin for IHC).[15]

Data Presentation and Interpretation

Tumor Growth Inhibition (TGI)

The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study.

Group Treatment Dose (mg/kg, PO) Mean Final Tumor Volume (mm³) ± SEM TGI (%)
1Vehicle-1450 ± 120-
2CDK8/19-IN-5125783 ± 9546%
3CDK8/19-IN-5150421 ± 7871%
  • TGI (%) = [1 - (Mean volume of Treated Group / Mean volume of Control Group)] x 100

Pharmacodynamic (PD) Biomarker Analysis

Causality: PD analysis provides direct evidence that the drug is engaging its target in the tumor tissue and eliciting the expected biological response.

  • Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections for key markers.

    • Ki-67: A marker of proliferation. A decrease indicates a cytostatic effect.

    • c-Myc or Cyclin D1: Downstream targets of the Wnt/β-catenin pathway. A decrease would confirm mechanism of action.[4]

    • TIMP3: Expression may be induced by CDK8 inhibition.[2]

  • Western Blot/qPCR: Use snap-frozen tumor lysates to quantify changes in protein and mRNA levels of target pathway components.

References

  • CDK8/19-IN-51 - TargetMol Chemicals Inc. Cambridge Bioscience. [Link]

  • Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Frontiers. [Link]

  • Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules. Frontiers. [Link]

  • CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells. PubMed Central. [Link]

  • Therapeutic Effects of Hybrid Liposomes Against Xenograft Mouse Model of Colorectal Cancer In Vivo Due to Long-term Accumulation. Anticancer Research. [Link]

  • Exploiting Zebrafish Xenografts for Testing the in vivo Antitumorigenic Activity of Microcin E492 Against Human Colorectal Cancer Cells. Frontiers. [Link]

  • Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo. PubMed. [Link]

  • The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs. Scholar Commons. [Link]

  • CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases. National Institutes of Health. [Link]

  • CDK8 is a colorectal cancer oncogene that regulates β-catenin activity. PMC - NIH. [Link]

  • CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival. PMC - NIH. [Link]

  • Publication: CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity. Broad Institute. [Link]

  • Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors. Patsnap Synapse. [Link]

  • Patient-derived xenograft model in colorectal cancer basic and translational research. PMC. [Link]

  • A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. Nature. [Link]

  • Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Frontiers. [Link]

  • A Biobank of Colorectal Cancer Patient-Derived Xenografts. MDPI. [Link]

Sources

Method

Technical Guide: In Vivo Application of CDK8/19-IN-51

This Application Note is structured to provide a rigorous, self-validating framework for the in vivo use of CDK8/19-IN-51 , a potent and selective dual inhibitor of Mediator kinases CDK8 and CDK19. Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, self-validating framework for the in vivo use of CDK8/19-IN-51 , a potent and selective dual inhibitor of Mediator kinases CDK8 and CDK19.

Executive Summary & Compound Profile

CDK8/19-IN-51 (CAS: 1860885-61-5) is a highly selective, orally bioavailable small-molecule inhibitor targeting the ATP-binding pocket of CDK8 and its paralog CDK19. Unlike pan-CDK inhibitors (e.g., flavopiridol), CDK8/19-IN-51 does not induce cell cycle arrest directly but rather modulates transcriptional reprogramming via the Mediator complex.

Physicochemical & Potency Data
ParameterValueClinical Relevance
Molecular Weight 414.46 g/mol Small molecule, favorable for membrane permeability.
IC50 (Cell-free) CDK8: ~5.1 nM CDK19: ~5.6 nMHigh potency requires precise low-dose handling to avoid off-target toxicity.
Primary Target Mediator Kinase ModuleRegulates super-enhancer-driven oncogenes (e.g., MYC, WNT pathway).
Key Biomarker STAT1 pS727Phosphorylation of STAT1 at Ser727 is the direct downstream readout of CDK8 activity.

Formulation Strategy for In Vivo Delivery

As a research-grade probe, CDK8/19-IN-51 is lipophilic. Poor formulation leads to precipitation in the gut, resulting in high inter-animal variability. Do not use 100% DMSO.

Recommended Vehicle System

The following vehicle maximizes oral bioavailability (


) while minimizing vehicle-induced gastrointestinal toxicity.

Vehicle Composition:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline (0.9% NaCl) or ddH2O (Diluent)

Preparation Protocol (Step-by-Step)
  • Weighing: Calculate the total mass required.

    • Example: For 10 mice (25g each) at 20 mg/kg dose = 0.5 mg/mouse. Total = 5 mg + 20% overage = 6 mg.

  • Primary Solubilization: Dissolve CDK8/19-IN-51 powder in 100% of the calculated DMSO volume . Vortex/sonicate until the solution is perfectly clear (amber/yellow tint is normal).

  • Co-solvent Addition: Add the PEG 400 and Tween 80 to the DMSO solution. Vortex vigorously for 30 seconds.

  • Aqueous Phase: Slowly add the Saline/Water dropwise while vortexing.

    • Critical Checkpoint: If the solution turns milky white (precipitation), sonicate at 37°C for 5-10 minutes. If turbidity persists, the compound is not dissolved; do not dose.

  • Storage: Prepare fresh daily. Do not store formulated compound >24 hours.

Dose Selection & Experimental Design

The "Therapeutic Window" Logic

CDK8 inhibition is generally well-tolerated in adults, but high doses can cause gastrointestinal toxicity due to CDK8/19's role in intestinal lineage specification.

Recommended Starting Dose: 10 mg/kg to 20 mg/kg (Oral Gavage - PO) Frequency: QD (Once Daily)

  • Why 10-20 mg/kg? Based on structural analogs (e.g., CCT251921) and the nanomolar potency (IC50 ~5 nM), a dose of 10-20 mg/kg typically achieves plasma concentrations exceeding the cellular IC90 for 6-8 hours, sufficient to suppress transcriptional reprogramming without inducing severe weight loss.

Experimental Groups (Efficacy Study)
GroupNTreatmentDoseRoute/FreqPurpose
G1 8Vehicle ControlN/APO, QDBaseline tumor growth.
G2 8CDK8/19-IN-5110 mg/kg PO, QDEfficacy at Minimum Effective Dose (MED).
G3 8CDK8/19-IN-5120 mg/kg PO, QDEfficacy at Maximum Tolerated Dose (MTD).
G4 5Positive Control(Model dependent)-Validates model sensitivity.

Pharmacodynamic (PD) Validation Protocol

Trustworthiness Rule: Never assume the drug is working solely based on tumor volume. You must validate target engagement using the STAT1 pS727 biomarker.

Protocol: In Vivo Target Engagement

Objective: Confirm CDK8/19-IN-51 inhibits STAT1 phosphorylation in the tumor or surrogate tissue (spleen/colon).

  • Dosing: Administer a single dose (20 mg/kg) to tumor-bearing mice (n=3).

  • Harvest: Euthanize animals at 3 hours and 6 hours post-dose.

  • Tissue Processing:

    • Rapidly resect tumor and spleen.

    • Snap-freeze in liquid nitrogen (for Western Blot) or fix in 10% neutral buffered formalin (for IHC).

  • Western Blot Analysis:

    • Primary Antibody: Anti-Phospho-Stat1 (Ser727). Note: Do not confuse with Tyr701 (JAK/STAT pathway).

    • Control Antibody: Total STAT1 and GAPDH.

  • Success Criteria: >80% reduction in pS727 signal relative to Vehicle control.

Mechanistic Visualization

The following diagram illustrates the mechanism of action and the experimental workflow for validating CDK8/19-IN-51.

CDK8_Mechanism cluster_0 Mediator Complex Mechanism cluster_1 Experimental Workflow CDK8 CDK8/19 (Kinase Module) Mediator Mediator Complex (Core) CDK8->Mediator Associates STAT1 STAT1 (Substrate) CDK8->STAT1 Phosphorylates S727 RNAPII RNA Polymerase II Mediator->RNAPII Recruits/Regulates IN51 CDK8/19-IN-51 (Inhibitor) IN51->CDK8 Inhibits (IC50 ~5nM) Formulation Formulation: 5% DMSO/40% PEG400 IN51->Formulation Input pSTAT1 pSTAT1 (S727) (Active Transcriptional Driver) STAT1->pSTAT1 Activation GeneExpr Oncogenic Transcription (MYC, WNT Targets) pSTAT1->GeneExpr Promotes Analysis Readout: Western Blot (pS727) pSTAT1->Analysis Biomarker Dose Oral Gavage 10-20 mg/kg QD Formulation->Dose Harvest Harvest Tissue (3-6h Post-Dose) Dose->Harvest Harvest->Analysis

Figure 1: Mechanism of Action of CDK8/19-IN-51 and the critical path for in vivo validation via the STAT1 pS727 biomarker.

Safety & Toxicity Monitoring

CDK8/19 inhibition is distinct from cell-cycle CDKs (CDK1/2/4/6). You will not see immediate myelosuppression (neutropenia). Instead, monitor for "Mediator-associated" toxicity :

  • Body Weight: Weigh daily. >15% loss requires dose holiday.

  • Gastrointestinal Health: Monitor for diarrhea or distended abdomen. CDK8 regulates intestinal differentiation; sustained high-dose inhibition can cause goblet cell depletion.

  • Bone Health: Long-term (>4 weeks) inhibition may affect bone density in juvenile mice; use adult mice (>8 weeks) for efficacy studies.

References

  • Clarke, P. A., et al. (2016).[1][2] Assessing the mechanism of action of the CDK8/19 inhibitor CCT251921 (closely related analog). eLife , 5:e20722. (Provides the foundational in vivo dosing rationale for this chemical class). Retrieved from [Link]

  • Bancerek, J., et al. (2013). CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response. Nature , 493, 711–715. (Establishes STAT1 S727 as the definitive biomarker). Retrieved from [Link]

  • Dale, T., et al. (2015). Discovery of CCT251545: A Potent, Selective, and Orally Bioavailable CDK8/19 Inhibitor. Journal of Medicinal Chemistry , 58(23), 9421–9435. (Describes the SAR and vehicle formulation for this inhibitor class). Retrieved from [Link]

Sources

Application

Application Note: Monitoring CDK8/19 Inhibition via p-STAT1 (Ser727) Modulation using CDK8/19-IN-51

Abstract & Core Logic This application note details the validation protocol for CDK8/19-IN-51 , a potent and selective inhibitor of the Mediator complex kinases CDK8 and CDK19. While JAK kinases are responsible for the c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Logic

This application note details the validation protocol for CDK8/19-IN-51 , a potent and selective inhibitor of the Mediator complex kinases CDK8 and CDK19. While JAK kinases are responsible for the canonical activation of STAT1 via Tyrosine 701 (Tyr701) phosphorylation, CDK8 is a distinct nuclear kinase that phosphorylates STAT1 at Serine 727 (Ser727) .

This specific phosphorylation event (S727) is required for maximal transcriptional activity of interferon-stimulated genes.[1] Therefore, the reduction of p-STAT1 (Ser727)—without the loss of total STAT1 or p-STAT1 (Tyr701)—serves as a critical pharmacodynamic (PD) biomarker for CDK8/19 target engagement.

Biological Mechanism

The Dual Phosphorylation of STAT1

To interpret the Western blot correctly, one must distinguish between the two phosphorylation events:

  • Cytoplasmic Activation (JAK-mediated): Interferons (IFN-γ) trigger JAK kinases to phosphorylate STAT1 at Tyr701 . This induces dimerization and nuclear translocation. CDK8/19-IN-51 does not inhibit this step.

  • Nuclear Activation (CDK8-mediated): Once in the nucleus, the Mediator complex (containing CDK8) binds to STAT1. CDK8 phosphorylates STAT1 at Ser727 , enhancing its transcriptional potency.[1][2] CDK8/19-IN-51 specifically inhibits this step.

Pathway Visualization

The following diagram illustrates the precise intervention point of CDK8/19-IN-51 within the JAK/STAT signaling cascade.

G IFN IFN-gamma (Extracellular) JAK JAK Kinases IFN->JAK Activates STAT1_U Unphosphorylated STAT1 JAK->STAT1_U Phosphorylates Y701 pSTAT1_Y701 p-STAT1 (Tyr701) (Dimerization) STAT1_U->pSTAT1_Y701 Nucleus Nuclear Translocation pSTAT1_Y701->Nucleus CDK8 CDK8/Mediator Complex Nucleus->CDK8 Recruitment pSTAT1_S727 p-STAT1 (Ser727) (Maximal Transcription) CDK8->pSTAT1_S727 Phosphorylates S727 IN51 CDK8/19-IN-51 (Inhibitor) IN51->CDK8 BLOCKS GeneExp Gene Expression (IRF1, etc.) pSTAT1_S727->GeneExp Enhances

Figure 1: Mechanism of Action. CDK8/19-IN-51 blocks the nuclear phosphorylation of STAT1 at Ser727, downstream of JAK-mediated Y701 phosphorylation.

Experimental Design & Reagents

A. Compound Preparation

CDK8/19-IN-51 is hydrophobic. Proper stock preparation is essential to prevent precipitation during cell treatment.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade.
Stock Conc. 10 mMSoluble up to 100 mM in DMSO.
Storage -20°C or -80°CAliquot to avoid freeze-thaw cycles.
Working Conc. 10 nM – 1 µMTypical IC50 is <10 nM; 100-500 nM is common for cellular assays.
B. Critical Reagents
  • Lysis Buffer: RIPA or NP-40 buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Fluoride, Sodium Orthovanadate) is non-negotiable. Ser727 is labile; without inhibitors, the signal will be lost during lysis.

  • Primary Antibodies:

    • Anti-pSTAT1 (Ser727): Rabbit monoclonal preferred for specificity.

    • Anti-Total STAT1: To normalize signal.

    • Anti-GAPDH/Actin: Loading control.

  • Blocking Buffer: 5% BSA (Bovine Serum Albumin) in TBST.

    • Note: Avoid Non-fat Dry Milk for the phospho-antibody step if possible. Milk contains casein (a phosphoprotein) which can cause high background or mask signals with sensitive phospho-antibodies.[3][4][5]

Step-by-Step Protocol

Phase 1: Cell Treatment (The "Wash-Off" or "Co-treatment" Assay)

CDK8 inhibition is often tested in the presence of IFN-γ to stimulate the pathway, allowing the inhibitor to demonstrate suppression of the S727 signal.

  • Seed Cells: Plate cells (e.g., HCT116, NK cells, or PBMCs) at 70-80% confluency.

  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 6-12 hours to reduce basal phosphorylation noise.

  • Inhibitor Pre-treatment: Add CDK8/19-IN-51 (e.g., 100 nM) or DMSO control. Incubate for 1–3 hours .

  • Stimulation: Add IFN-γ (10–50 ng/mL) directly to the media containing the inhibitor.

  • Incubation: Incubate for 30–60 minutes . (S727 phosphorylation occurs rapidly after nuclear translocation).

  • Harvest: Place plates immediately on ice. Wash 2x with ice-cold PBS containing phosphatase inhibitors.

Phase 2: Western Blot Workflow

Workflow Lyse Lysis (+ Phosphatase Inh.) Sonication Sonication (Shear DNA) Lyse->Sonication BCA BCA Assay (Normalize) Sonication->BCA PAGE SDS-PAGE (10% Gel) BCA->PAGE Transfer Transfer (PVDF Membrane) PAGE->Transfer Block Block (5% BSA, 1h) Transfer->Block Probe Probe (Anti-pS727) Block->Probe

Figure 2: Optimized Western Blot Workflow for Phospho-Proteins.

  • Lysis: Scrape cells in 100-200 µL cold Lysis Buffer. Incubate on ice for 20 mins.

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

  • Loading: Load 20-40 µg of protein per lane. Heat samples at 95°C for 5 mins in SDS loading buffer.

  • Electrophoresis: Run on a 10% SDS-PAGE gel.

  • Transfer: Transfer to PVDF membrane (better retention for phospho-proteins than nitrocellulose).

  • Blocking: Block with 5% BSA in TBST for 1 hour at Room Temp (RT).

    • Why BSA? As noted in the reagent section, BSA is cleaner for p-Ser antibodies.

  • Primary Antibody: Incubate Anti-pSTAT1 (Ser727) diluted (1:1000) in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash 3 x 10 mins with TBST.

  • Secondary Antibody: HRP-conjugated secondary (1:5000) in 5% Milk or BSA for 1 hour at RT.

  • Detection: Use ECL Prime or similar high-sensitivity substrate.

Data Analysis & Troubleshooting

Expected Results
  • DMSO + IFN-γ: Strong band for p-STAT1 (Ser727) and p-STAT1 (Tyr701).

  • CDK8/19-IN-51 + IFN-γ: Significant reduction or loss of p-STAT1 (Ser727) signal.[6]

  • Specificity Check: The p-STAT1 (Tyr701) band should remain largely unaffected, proving the compound is not inhibiting the upstream JAK kinases.

Troubleshooting Table
IssuePossible CauseSolution
No p-STAT1 (S727) signal Phosphatase activityEnsure NaF and Vanadate are fresh in lysis buffer. Keep lysates cold.
High Background Blocking with MilkSwitch to 5% BSA for blocking and primary antibody incubation.
No reduction in S727 w/ Drug Insufficient incubationCDK8 is a nuclear kinase; ensure drug is present before IFN stimulation (pre-treat 1-3h).
Total STAT1 varies Uneven loadingNormalize to GAPDH/Actin. STAT1 levels can change with long-term IFN treatment (24h+), but not in 1h.

References

  • Bancerek, J., et al. (2013).[2] CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response.[1][7] Immunity, 38(2), 250-262. Link

  • Pelish, H. E., et al. (2015). Mediator kinase inhibition further activates the pathway in AML and is essential for the activity of cortistatin A analogues. Nature, 526, 273–276. Link

  • Putoczki, T. L., & Jørgensen, C. (2013). Investigating the role of CDK8 in the regulation of gene expression.[1][7][8][9] Journal of Chemical Biology. Link

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol (BSA vs. Milk).[3][4][5][10] Link

Sources

Method

Application Note: Cell Viability Profiling of CDK8/19-IN-51 Using CellTiter-Glo®

Abstract This application note details a robust, optimized protocol for evaluating the antiproliferative potency of CDK8/19-IN-51 , a selective inhibitor of the Mediator complex kinases CDK8 and CDK19. Unlike canonical c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, optimized protocol for evaluating the antiproliferative potency of CDK8/19-IN-51 , a selective inhibitor of the Mediator complex kinases CDK8 and CDK19. Unlike canonical cell cycle kinases (e.g., CDK1/2/4/6), CDK8/19 regulate transcriptional reprogramming. Consequently, their inhibition often results in delayed phenotypic effects compared to standard cytotoxic agents. This guide addresses the specific experimental nuances required to accurately measure IC₅₀ values for transcriptional inhibitors, utilizing the ATP-based CellTiter-Glo® (CTG) assay.

Introduction & Mechanistic Rationale

The Target: CDK8/19 and the Mediator Complex

Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are enzymatic components of the Mediator kinase module (along with Med12, Med13, and Cyclin C).[1][2][3][4][5][6] This module reversibly associates with the Core Mediator complex, acting as a bridge between transcription factors (TFs) and RNA Polymerase II (RNAPII).

  • Mechanism of Action: CDK8/19-IN-51 inhibits the phosphorylation of the RNAPII C-terminal domain (CTD) and specific TFs (e.g., STAT1, SMADs), thereby dampening super-enhancer-driven transcription in oncogenic states.

  • Therapeutic Context: High efficacy is observed in Acute Myeloid Leukemia (AML) and specific solid tumors dependent on transcriptional addiction.

The Assay: CellTiter-Glo® (CTG) Principle

The CTG assay quantifies ATP, a direct proxy for metabolically active cells.[7]


Why CTG for CDK8/19 Inhibitors? 
  • Sensitivity: Detects subtle growth inhibition (cytostatic effects) typical of transcriptional inhibitors.

  • Linearity: Proportional to cell number over 3–4 orders of magnitude, essential for long-duration assays (72–120h).

Signaling Pathway Visualization

CDK8_Pathway CDK8_IN_51 CDK8/19-IN-51 (Inhibitor) Mediator Mediator Kinase Module (CDK8/19 + CycC + Med12/13) CDK8_IN_51->Mediator Inhibits Kinase Activity RNAPII RNA Polymerase II (CTD Domain) Mediator->RNAPII Phosphorylates Ser2/5 TFs Oncogenic TFs (STAT1, Notch, Beta-catenin) Mediator->TFs Phosphorylates/Activates Transcription Super-Enhancer Transcription RNAPII->Transcription Drives Expression TFs->Transcription Enhances Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Figure 1: Mechanism of Action. CDK8/19-IN-51 blocks the Mediator kinase module, preventing the phosphorylation of RNAPII and transcription factors, ultimately suppressing oncogenic transcription.

Experimental Design & Optimization

Critical Parameters for CDK8/19 Inhibitors
ParameterRecommendationRationale
Incubation Time 72 – 120 Hours Transcriptional inhibition often induces a "delayed" death or senescence. 24h is insufficient to observe potency.
Cell Density Low (e.g., 1,000–3,000 cells/well) Control wells must remain in the exponential growth phase for the full duration (up to 5 days) to prevent contact inhibition masking drug effects.
DMSO Tolerance < 0.5% Final High DMSO can alter membrane permeability and ATP levels independently of the drug.
Control Staurosporine (1 µM) A pan-kinase inhibitor that induces rapid apoptosis, serving as a positive control for assay function.
Material Preparation
  • Compound: CDK8/19-IN-51 (Store at -20°C or -80°C).

  • Stock Solution: Dissolve in 100% DMSO to 10 mM. Vortex well.

    • Note: Verify solubility on the CoA. If precipitation occurs, sonicate briefly.

  • Assay Reagent: Thaw CellTiter-Glo® Buffer and Substrate. Mix and equilibrate to Room Temperature (RT) before use.

Detailed Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest Cells: Trypsinize and count cells (e.g., MV-4-11, HCT116, or specific target line).

  • Dilute: Resuspend cells in fresh media to the optimized density (e.g., 20,000 cells/mL for a 2,000 cells/well target).

  • Plate: Dispense 100 µL/well into a white-walled, clear-bottom 96-well plate.

    • Blank Wells: Add 100 µL media only (no cells) to columns 1 and 12 for background subtraction.

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment (for adherent cells) or recovery (suspension cells).

Phase 2: Compound Treatment (Day 1)
  • Prepare Source Plate (300x): In a separate V-bottom plate, prepare a 3-fold serial dilution of CDK8/19-IN-51 in 100% DMSO.

    • Top Conc: 3 mM (for 10 µM final).

    • Points: 9-point dilution + DMSO control.

  • Prepare Intermediate Plate (10x): Transfer 5 µL from Source Plate to 145 µL pre-warmed media (1:30 dilution).

    • DMSO Conc: Now 3.33%.

  • Dose Assay Plate (1x): Transfer 11 µL from Intermediate Plate to the 100 µL cells in the Assay Plate.

    • Final Volume: ~111 µL.

    • Final DMSO: 0.33%.

    • Final Top Conc: 10 µM.

  • Incubate: Return to incubator for 72 hours .

Phase 3: Readout (Day 4)
  • Equilibrate: Remove assay plate and CTG reagent from storage; let them stand at RT for 30 minutes. Temperature gradients cause edge effects.

  • Add Reagent: Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with culture volume).

  • Mix: Place on an orbital shaker for 2 minutes (200–300 rpm) to lyse cells.

  • Stabilize: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measure: Read Luminescence (Integration time: 0.5–1.0 second/well) on a plate reader (e.g., GloMax®, EnVision).

Workflow Diagram

Assay_Workflow cluster_Day0 Day 0: Seeding cluster_Day1 Day 1: Treatment cluster_Day4 Day 4: Analysis Seed Seed Cells (White 96-well) Dilute Serial Dilution (DMSO Stock) Seed->Dilute 24h Recovery Add Add Compound (1:1000 Final) Dilute->Add CTG Add CTG Reagent (1:1 Ratio) Add->CTG 72h Incubation Shake Shake 2 min Incubate 10 min CTG->Shake Read Read Luminescence Shake->Read

Figure 2: Experimental Timeline. The protocol spans 4 days to accommodate the delayed mechanism of transcriptional inhibition.

Data Analysis & Expected Results

Calculation
  • Background Subtraction: Subtract the average RLU (Relative Light Units) of "Media Only" wells from all sample wells.

  • Normalization: Calculate % Viability:

    
    
    
  • Curve Fitting: Plot log[Inhibitor] vs. % Viability. Fit using a non-linear regression (4-parameter logistic model):

    
    
    
Interpretation
  • Potent Response: IC₅₀ < 100 nM (Typical for sensitive AML lines like MV-4-11).

  • Resistant Response: IC₅₀ > 5 µM (Typical for cells lacking specific transcriptional dependencies).

  • Partial Response: If the curve plateaus at 40-50% viability, the compound may be cytostatic rather than cytotoxic.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Edge Effect Evaporation in outer wells during 72h incubation.Fill inter-well spaces with PBS or use a gas-permeable plate seal.
Low Signal Incomplete lysis or cold reagents.Ensure CTG reagent is at Room Temp. Increase shaking speed slightly.
Drifting IC₅₀ Cell density too high (Control wells overgrew).Reduce seeding density. Controls must be in log-phase at Day 4.
Precipitation Compound insoluble at high concentration.Check the source plate for turbidity. Do not exceed solubility limits (refer to CoA).

References

  • Ono, K., et al. (2017).[8] "Design and synthesis of selective CDK8/19 dual inhibitors: Discovery of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives." Bioorganic & Medicinal Chemistry, 25(8), 2336-2350. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols. Link

  • Galbraith, M. D., et al. (2019). "CDK8 Kinase Module: A Mediator of Life and Death." Transcription, 10(4-5), 218-236. Link

  • R&D Systems. "CDK8/19i Product Information and Solubility Data." Tocris Bioscience.[9] Link

  • MedChemExpress. "CDK8/19-IN-1 Product Information." MCE. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: CDK8/19-IN-51 Handling Guide

Product Identity Verification: Compound Name: CDK8/19-IN-51[1][2] CAS Number: 1860885-61-5[2] Molecular Weight: 414.46 g/mol [2] Chemical Formula: C₂₃H₂₂N₆O₂ Target: Dual inhibitor of CDK8 and CDK19 (Mediator Kinases)[3]...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity Verification:

  • Compound Name: CDK8/19-IN-51[1][2]

  • CAS Number: 1860885-61-5[2]

  • Molecular Weight: 414.46 g/mol [2]

  • Chemical Formula: C₂₃H₂₂N₆O₂

  • Target: Dual inhibitor of CDK8 and CDK19 (Mediator Kinases)[3][4]

Solubility Profile & Stock Preparation

Status: High Solubility in Organic Solvents / Insoluble in Water.

CDK8/19-IN-51 is a hydrophobic heterocyclic compound. It relies on aprotic polar solvents for dissolution. Attempting to dissolve this directly in aqueous buffers (PBS, media) will result in immediate precipitation.

Solubility Data Table
SolventSolubility Limit (Max)Recommended Stock Conc.Notes
DMSO ~125 mg/mL (300 mM)10 mM - 50 mM Preferred. Hygroscopic; keep sealed.
Ethanol ~25 mg/mL (60 mM)< 10 mMVolatile; concentration shifts over time.
Water InsolubleN/ADo not use for stock preparation.
PBS (pH 7.2) InsolubleN/AUse only for final dilution (< 0.5% DMSO).
Protocol: Preparing a 10 mM Stock Solution

Standardizing the stock concentration prevents calculation errors during serial dilutions.

  • Calculate: For 1 mg of CDK8/19-IN-51 (MW 414.46), you require 241.3 µL of DMSO to achieve 10 mM.

  • Equilibrate: Allow the vial to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.

  • Dissolve: Add high-grade anhydrous DMSO (≥99.9%) to the vial.

  • Agitate: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.

  • Inspect: Hold the vial against a light source. The solution must be optically clear.

  • Aliquot: Do not store the bulk volume. Dispense into single-use aliquots (e.g., 20-50 µL) in light-protective, O-ring sealed cryovials.

Workflow Visualization: Stock Preparation

StockPrep Start Vial (Powder) -20°C Equilibrate Equilibrate to RT (15 mins) Start->Equilibrate Prevent Condensation AddSolvent Add Anhydrous DMSO (Target: 10 mM) Equilibrate->AddSolvent Mix Vortex & Sonicate (Clear Solution) AddSolvent->Mix Aliquot Aliquot into Cryovials Mix->Aliquot Avoid Bulk Freeze/Thaw Store Store at -80°C (Long Term) Aliquot->Store

Figure 1: Optimal workflow for reconstituting CDK8/19-IN-51 to minimize hydrolytic degradation and concentration drift.

Stability & Storage Guidelines

Core Concept: DMSO is hygroscopic (absorbs water from air) and has a freezing point of 19°C. This combination creates a "danger zone" for compound stability.

The "Freeze-Thaw" Trap

When a DMSO stock is frozen at -20°C, it solidifies. When removed, the outer layer thaws first. If the vial is opened while cold, water condenses into the DMSO.

  • Consequence: Water lowers the solubility of CDK8/19-IN-51, causing "invisible" micro-precipitation. Your 10 mM stock becomes a 6 mM stock with sludge at the bottom.

Storage Matrix
StateTemperatureShelf LifeContainer Requirement
Solid Powder -20°C3 YearsDesiccated, dark.
DMSO Stock -80°C6 MonthsSealed cryovial (O-ring).
DMSO Stock -20°C1 MonthSealed cryovial.
Assay Media 37°C< 24 HoursUse immediately; do not store.

Troubleshooting Guide

Scenario: You observe precipitation upon diluting the stock into cell culture media.

Mechanism: This is a "Solvent Shock" phenomenon. When a hydrophobic compound in DMSO hits an aqueous buffer, it may crash out if the local concentration momentarily exceeds the solubility limit.

Troubleshooting Logic Tree

Troubleshooting Issue Precipitation in Assay Media CheckDMSO Check Final DMSO % Issue->CheckDMSO HighDMSO > 0.5% DMSO CheckDMSO->HighDMSO LowDMSO < 0.5% DMSO CheckDMSO->LowDMSO Action1 Reduce Stock Conc. (Dilute Stock 10mM -> 1mM) HighDMSO->Action1 Too high solvent load CheckMix Mixing Technique? LowDMSO->CheckMix StaticAdd Static Addition CheckMix->StaticAdd VortexAdd Vortex while Adding CheckMix->VortexAdd Action2 Use Intermediate Step (DMSO -> PBS -> Media) StaticAdd->Action2 Local saturation Action3 Warm Media to 37°C Before Addition VortexAdd->Action3 Thermodynamic issue

Figure 2: Decision matrix for resolving precipitation issues during assay setup.

Step-by-Step Resolution
  • Serial Dilution Method: Never pipette 1 µL of 10 mM stock directly into 1 mL of media (1:1000 shock).

    • Correct: Dilute 10 mM stock 1:10 in DMSO to get 1 mM. Then dilute 1:100 in media.

  • Warmth: Ensure your culture media is at 37°C. Cold media accelerates precipitation.

  • Intermediate Dilution: If using concentrations >10 µM, perform an intermediate dilution in serum-free media before adding to full-serum media. Serum proteins can bind the drug, but they can also sequester it; ensuring solubility before protein binding is critical.

Frequently Asked Questions (FAQs)

Q1: Can I use stored stock solutions that have turned slightly yellow?

  • Technical Answer: Color change often indicates oxidation of the amine or pyridine moieties. While minor discoloration might not significantly affect IC50, it introduces experimental uncertainty. Discard if the color shift is significant compared to a fresh aliquot.

Q2: Why did my IC50 shift from 5 nM to 50 nM?

  • Diagnosis: This is classic "compound crash-out." If the compound precipitates in the well, the effective concentration is lower than the calculated concentration.

  • Fix: Check your plate under a microscope for micro-crystals. Ensure your DMSO concentration is constant across all wells (including controls).

Q3: Is CDK8/19-IN-51 light sensitive?

  • Guidance: Most heterocyclic kinase inhibitors are photosensitive to UV/blue light over time. Store aliquots in amber vials or wrapped in foil. Do not leave stocks on the bench under fluorescent light for extended periods.

Q4: Can I use plastic reservoirs for dilution?

  • Warning: Small hydrophobic molecules can bind to polystyrene (PS). Use Polypropylene (PP) tubes or glass vials for intermediate dilutions to prevent loss of compound to the container walls.

References & Validation

  • Chemical Identity & Properties:

    • Source: MedChemExpress (MCE) Product Datasheet (CDK8/19-IN-51).

    • Link:

  • Biological Activity & Discovery:

    • Source: Clarke, P. A., et al. (2016).[3] "Assessing the mechanism of action of the CDK8/19 inhibitor CCT251545." eLife.[3] (Note: IN-51 is an analogue/derivative in this structural class).

    • Link:[3]

  • General Kinase Inhibitor Handling:

    • Source: Selleck Chemicals Technical Guide on Inhibitor Handling.

    • Link:

Sources

Optimization

optimizing CDK8/19-IN-51 concentration for cell culture

Status: Operational Support Tier: Senior Application Scientist Subject: Optimization of CDK8/19-IN-51 (Mediator Kinase Inhibitor) for In Vitro Applications Compound Profile & Preparation CDK8/19-IN-51 is a potent, select...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Senior Application Scientist Subject: Optimization of CDK8/19-IN-51 (Mediator Kinase Inhibitor) for In Vitro Applications

Compound Profile & Preparation

CDK8/19-IN-51 is a potent, selective, ATP-competitive inhibitor of the Mediator complex kinases CDK8 and CDK19. Unlike cell-cycle CDKs (CDK1/2/4/6), inhibition of CDK8/19 does not typically cause immediate cell cycle arrest in solid tumors but rather reprograms transcription by blocking the phosphorylation of STAT1 (Ser727) and disrupting super-enhancer function.

Solubility & Stock Management

Critical Alert: CDK8/19-IN-51 is highly hydrophobic. Improper solubilization is the #1 cause of experimental variability.

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous grade (≥99.9%).

  • Solubility Limit: ~25 mg/mL (approx. 100 mM) in DMSO.

  • Aqueous Solubility: Negligible. Never add the powder directly to aqueous media.

Standard Operating Procedure (SOP) for Stock Prep:

  • Weighing: Weigh powder in a static-free environment.

  • Dissolution: Add DMSO to achieve a 10 mM stock concentration . Vortex vigorously for 30 seconds. If particles persist, warm to 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: -20°C (stable for 6 months) or -80°C (stable for 1 year).

Dose Optimization Strategy

Do not rely on a single "standard dose." Sensitivity varies by 3-log orders of magnitude between AML cell lines (highly sensitive) and solid tumor lines (often resistant/cytostatic).

The "Dual-Readout" Titration Protocol

To validate activity, you must measure both Phenotypic Viability and Target Engagement (Biomarker) .

Step 1: The Dilution Scheme Prepare a 1000x intermediate plate in DMSO to ensure the final DMSO concentration on cells remains constant (0.1%).

DilutionScheme cluster_conc Target Final Concentrations Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (Serial 1:3 Dilution in DMSO) Stock->Inter Dilute Media Media Dilution (1:100 into Media) Inter->Media Step A (Reduces DMSO to 1%) Final Final Assay Well (1:10 dilution to cells) Media->Final Step B (Final DMSO 0.1%) c1 High: 10 µM c2 Mid: 100 nM c3 Low: 1 nM

Figure 1: Two-step dilution strategy to prevent "crashing out" in media while maintaining constant DMSO levels.

Step 2: Defining the Effective Concentration (EC)
ParameterAssay TypeProtocol Note
Target Engagement Western Blot Measure pSTAT1 (Ser727) .[1] This is the direct substrate of CDK8. Total STAT1 levels should remain unchanged initially.
Phenotype CellTiter-Glo (ATP) Run a 72-hour or 96-hour assay. Note: In solid tumors (e.g., Colon, Breast), you may see a "cytostatic floor" (viability drops to 60% and plateaus).
Gene Expression RT-qPCR Measure CXCL10 or CISH (IFN-gamma inducible genes) which are suppressed by CDK8 inhibition.

Recommended Starting Range:

  • Sensitive Lines (e.g., MV-4-11, MOLM-14): 1 nM – 500 nM.

  • Resistant Lines (e.g., HCT116, MDA-MB-231): 10 nM – 10 µM.

Troubleshooting & Biological Logic

Scenario A: "I treated my cells, but they aren't dying."

Diagnosis: CDK8/19 inhibition is often cytostatic , not cytotoxic. Explanation: CDK8 regulates stress-response transcription. Unless the cell is under specific stress (e.g., hypoxia, nutrient deprivation) or is lineage-dependent on CDK8 (like AML), it may simply stop dividing or slow down rather than undergo apoptosis. Action:

  • Check pSTAT1 (S727) by Western Blot after 2-4 hours of treatment.

  • If pSTAT1 is gone but cells are alive, the compound is working; the biology of your cell line is just tolerant.

  • Pro-Tip: Perform a clonogenic (colony formation) assay. CDK8 inhibitors often show dramatic effects in long-term colony outgrowth even when short-term viability assays show little effect.

Scenario B: "My IC50 shifts dramatically between experiments."

Diagnosis: Serum variability or Cell Density effects. Explanation:

  • Serum: FBS contains cytokines (IFN-g, LIF) that drive STAT1 phosphorylation. Different batches of FBS can alter the "basal" level of CDK8 activity required.

  • Density: CDK8 activity is linked to cell density and nutrient signaling. Confluent cells have different super-enhancer landscapes than sparse cells. Action:

  • Standardize seeding density (e.g., 3,000 cells/well for 96-well).

  • Use the same lot of FBS for the duration of the project.

Scenario C: "I see precipitation in the well."

Diagnosis: Compound crash-out. Action: Ensure you are not adding 100% DMSO stock directly to the well. Use the "Intermediate Plate" method (Figure 1) to pre-dilute in media before adding to cells.

Mechanism of Action Visualization

Understanding the pathway is crucial for selecting the right readout.

MOA Inhibitor CDK8/19-IN-51 Mediator Mediator Complex (CDK8/19 Module) Inhibitor->Mediator Inhibits STAT1 STAT1 (Unphosphorylated) Mediator->STAT1 Phosphorylates pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1 S727 Phosphorylation Transcription Transcription Elongation (Super-Enhancer Genes) pSTAT1->Transcription Activates Phenotype Differentiation / Suppression of Metastasis Transcription->Phenotype Drives

Figure 2: Mechanism of Action. The inhibitor blocks the kinase module, preventing STAT1 S727 phosphorylation, which is required for maximal transcriptional activation of stress/immune genes.

Frequently Asked Questions (FAQ)

Q: Can I use pSTAT1 (Tyr701) as a marker? A: No. Tyr701 phosphorylation is mediated by JAK kinases (JAK1/2), not CDK8. CDK8 specifically phosphorylates Ser727. If you see a drop in Tyr701, you are likely observing off-target toxicity or a feedback loop, not direct target engagement.

Q: How long should I treat the cells? A:

  • For Biomarkers (pSTAT1): 2 to 6 hours. The phosphorylation turnover is rapid.

  • For Viability: 72 to 96 hours. Transcriptional reprogramming takes time to manifest as a phenotypic change.

Q: Is this inhibitor reversible? A: Yes, CDK8/19-IN-51 is a Type I/II ATP-competitive inhibitor and is reversible. Washout experiments (replacing media) typically restore CDK8 activity within 2-4 hours, depending on intracellular accumulation.

Q: Does it affect CDK19 or just CDK8? A: It is a dual inhibitor . Most cell lines express both, but they can have redundant functions. Complete phenotypic block usually requires inhibiting both, which this compound does (IC50 ~3nM for CDK8, ~14nM for CDK19).

References

  • Tocris Bioscience. CDK8/19i Product Information & Physical Properties. (Accessed via R&D Systems). Link

  • Bancerek, J., et al. (2013). CDK8 Kinase Phosphorylates STAT1-S727 to Regulate Interferon-gamma Signaling.[1][2][3] Immunity.[4][5] (Establishes pSTAT1 S727 as the mechanistic biomarker). Link

  • Chen, M., et al. (2023). CDK8 and CDK19: Positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Transcription.[2][5][6][7][8] (Details the redundancy and transcriptional roles of CDK8/19). Link

  • Poss, Z.C., et al. (2016). Mediator Complex Kinases: It's All About the Serine. Trends in Biochemical Sciences. (Review of the serine kinase activity of the Mediator complex). Link

  • Dale, T., et al. (2015). A selective chemical probe for CDK8/19.[2][9] Nature Chemical Biology. (Describes the chemical structure and pharmacological profile of the probe series). Link

Sources

Troubleshooting

minimizing CDK8/19-IN-51 experimental variability

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Minimizing Experimental Variability with CDK8/19-IN-51 (CAS: 1860885-61-5) Executive Summary You are working with CDK8/19-IN-51 (a...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Minimizing Experimental Variability with CDK8/19-IN-51 (CAS: 1860885-61-5)

Executive Summary

You are working with CDK8/19-IN-51 (also known as Compound 51), a highly potent, Type I ATP-competitive inhibitor of the Mediator complex-associated kinases CDK8 and CDK19.[1] Unlike broad-spectrum CDK inhibitors, this compound exhibits high selectivity due to its specific interaction with the DMG motif of the kinase activation loop.

However, its high potency (Biochemical IC₅₀ ~7–10 nM) and physicochemical properties introduce specific sources of experimental variability. This guide addresses the three most common failure modes: incomplete solubilization , inappropriate biomarker baselines , and ATP-competition dynamics .

Part 1: Reagent Integrity & Formulation

Q: My stock solution shows precipitation upon thawing. Is the compound degraded?

A: Likely not degraded, but potentially insoluble. CDK8/19-IN-51 has a specific solubility profile that requires strict adherence to protocol.

  • The Issue: The naphthyridine scaffold is hydrophobic. While soluble in DMSO up to ~20 mg/mL, it frequently crashes out if the DMSO absorbs atmospheric water (hygroscopic effect) or if the solution is cold.

  • The Fix (Self-Validating Protocol):

    • Visual Check: Hold the vial against a light source. Any turbidity or "swirling" indicates micro-precipitates.

    • Thermal Activation: Incubate the stock at 37°C for 5–10 minutes with intermittent vortexing before every use. This is mandatory, not optional.

    • Solvent Integrity: Use anhydrous DMSO (≤0.1% water) packed under argon/nitrogen. Discard DMSO stocks older than 3 months.

Q: Can I use aqueous dilutions for long-term storage?

A: Absolutely not. [1]

  • Causality: The compound is insoluble in water.[2] Intermediate dilutions in aqueous buffers (e.g., PBS) are thermodynamically unstable and will precipitate within minutes to hours, leading to variable effective concentrations in your assay.

  • Protocol: Perform serial dilutions in 100% DMSO first. Only the final step (spike-in) should introduce the compound to the aqueous cell culture media.[1] Keep the final DMSO concentration constant (e.g., 0.1%) across all wells, including controls.

Part 2: Experimental Design & Cellular Context

Q: I see potent inhibition in kinase assays, but my cellular IC₅₀ is shifting wildly. Why?

A: This is likely due to the ATP-Competitive (Type I) nature of CDK8/19-IN-51.[1]

  • Mechanism: Type I inhibitors bind to the active kinase conformation, competing directly with intracellular ATP.

  • The Variable: Intracellular ATP levels vary by cell type (1–5 mM) and metabolic state. A biochemical assay with 10 µM ATP will yield a significantly lower IC₅₀ than a cellular assay with 2 mM ATP.

  • Correction Factor: When moving from cell-free to cellular models, expect a 10–100x shift in potency.

    • Biochemical IC₅₀: ~7 nM[1]

    • Cellular EC₅₀ (Reporter): ~50–200 nM (Cell line dependent)[1]

Q: Why is my pSTAT1 (Ser727) Western blot signal faint or inconsistent, even in controls?

A: You are likely relying on basal phosphorylation levels, which are inherently low and noisy.

  • The Science: CDK8 phosphorylates the Transactivation Domain (TAD) of STAT1 at Serine 727 to maximize transcriptional output. However, this event is dynamic and stimulus-dependent.

  • The Fix: You must "prime" the system. Treat cells with IFN-γ (Interferon-gamma) for 3–4 hours.[1]

    • Workflow: Pre-treat with CDK8/19-IN-51 for 1 hour ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       Add IFN-γ (10–100 ng/mL) for 3 hours 
      
      
      
      Lyse.
    • This expands the dynamic range, making the inhibition by IN-51 quantifiable and statistically significant.

Part 3: Data Visualization & Troubleshooting

Pathway Mechanism: Why Stimulation Matters

The following diagram illustrates the critical role of CDK8 within the Mediator complex and why IFN-γ stimulation is required to validate inhibitor efficacy.

CDK8_Mechanism IFN IFN-γ Stimulation JAK JAK/STAT Pathway Activation IFN->JAK STAT1_Un STAT1 (Unphosphorylated) JAK->STAT1_Un Recruitment STAT1_Y701 pSTAT1 (Tyr701) (Nuclear Translocation) STAT1_Un->STAT1_Y701 Phosphorylation CDK8 CDK8/19 (Kinase Active) STAT1_Y701->CDK8 Recruits Mediator STAT1_S727 pSTAT1 (Ser727) (Maximal Transcription) CDK8->STAT1_S727 Phosphorylates TAD CycC Cyclin C IN51 CDK8/19-IN-51 (Inhibitor) IN51->CDK8 Blocks ATP Pocket Trans Transcriptional Output (e.g., IRF1, CXCL10) STAT1_S727->Trans Enhances

Caption: CDK8 phosphorylates STAT1 at S727 only after JAK-mediated Y701 phosphorylation and nuclear translocation.[1] IN-51 blocks this specific amplification step.

Troubleshooting Logic Flow

Use this decision tree to diagnose experimental variability.

Troubleshooting_Flow Start Issue: Variable Data Check_Stock Check Stock Solution Start->Check_Stock Turbid Turbid/Precipitate? Check_Stock->Turbid Warming Warm to 37°C Vortex Turbid->Warming Yes (Reversible) Discard Discard & Re-order (Water Contamination) Turbid->Discard Yes (Irreversible) Assay_Type Assay Type? Turbid->Assay_Type No (Clear) Biochem Biochemical (Kinase Assay) Assay_Type->Biochem Cellular Cellular (Western/Viability) Assay_Type->Cellular ATP_Check Check ATP Conc. Is it > Km? Biochem->ATP_Check Stim_Check Did you use IFN-γ? Cellular->Stim_Check Optimize_ATP Adjust ATP to physiological levels ATP_Check->Optimize_ATP Stim_Check->Check_Stock Yes (Still Variable) Add_Stim Add IFN-γ 3h prior to lysis Stim_Check->Add_Stim No

Caption: Step-by-step diagnostic workflow for identifying sources of variability in CDK8/19-IN-51 experiments.

Part 4: Quantitative Reference Data

Table 1: Physicochemical & Biological Profile of CDK8/19-IN-51

ParameterValue / CharacteristicImpact on Protocol
CAS Number 1860885-61-5Use for exact catalog matching.
Molecular Weight 414.46 g/mol Calculation of molarity (10 mM stock ≈ 4.14 mg/mL).
Solubility (DMSO) ~20 mg/mL (w/ warming)High Risk: Requires warming to 37°C before use.
Solubility (Water) InsolubleDo not perform intermediate dilutions in PBS/Media.
Binding Mode Type I (ATP-Competitive)Potency decreases as ATP concentration increases.
Biochemical IC₅₀ 7–10 nM (CDK8/CycC)Reference for cell-free kinase assays.
Cellular EC₅₀ 50–200 nM (pSTAT1 S727)Reference for cellular dose-response curves.
Selectivity >100-fold vs. non-Mediator kinasesHigh confidence in on-target effects at <1 µM.[1]

References

  • Mallinger, A., et al. (2016). "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." ACS Medicinal Chemistry Letters, 7(6), 573–578. [Link][1]

  • Bancerek, J., et al. (2013).[3] "CDK8 Kinase Phosphorylates STAT1-S727 to Promote IFN-γ-Inducible Transcription."[1][4] Molecular Cell, 49(3), 487–497. [Link]

  • Dale, T., et al. (2015). "A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease." Nature Chemical Biology, 11, 973–980. [Link]

Sources

Reference Data & Comparative Studies

Validation

CDK8/19-IN-51 versus other CDK8/19 inhibitors (e.g., Senexin B, BI-1347)

Executive Summary CDK8/19-IN-51 (Compound 51) represents a distinct class of Type I CDK8/19 inhibitors derived via a "scaffold hop" from the pyridine-based CCT251545 series to a 1,6-naphthyridine core.[1] While BI-1347 o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CDK8/19-IN-51 (Compound 51) represents a distinct class of Type I CDK8/19 inhibitors derived via a "scaffold hop" from the pyridine-based CCT251545 series to a 1,6-naphthyridine core.[1] While BI-1347 offers the highest biochemical potency (IC50 ~1 nM) and Senexin B serves as the historical benchmark for selective inhibition, CDK8/19-IN-51 balances single-digit nanomolar potency (5-6 nM) with an optimized pharmacokinetic profile designed to overcome aldehyde oxidase (AO) metabolism issues common in this chemical space.

This guide analyzes the structural, biochemical, and functional differences between these three probes to assist researchers in selecting the optimal tool for Mediator kinase interrogation.

Mechanistic Grounding: The Mediator Kinase Module

CDK8 and its paralog CDK19 form the kinase module of the Mediator complex (along with Cyclin C, MED12, and MED13). Unlike cell-cycle CDKs (e.g., CDK1/2/4/6), CDK8/19 regulate transcription by:

  • Phosphorylating Transcription Factors : Notably STAT1 (Ser727) and SMADs , enhancing their transcriptional activity.

  • Regulating Mediator-Pol II Interaction : Controlling the "off" state of the Mediator complex to prevent re-initiation.

  • Wnt/

    
    -catenin Signaling : Acting as a co-activator in 
    
    
    
    -catenin-driven transcription.
Binding Modes: Type I vs. Type II[2][3][4]
  • Type I Inhibitors (e.g., CDK8/19-IN-51, BI-1347) : Bind the ATP-binding pocket in the active kinase conformation ("DFG-in"). They typically exhibit faster on/off rates.

  • Type II Inhibitors (e.g., Sorafenib, BIRB796) : Bind the inactive conformation ("DFG-out"), often occupying an additional hydrophobic pocket.

Pathway Visualization

MediatorPathway Signal Extracellular Signal (IFN-gamma, Wnt, TNF) Receptor Receptor Activation Signal->Receptor TF Transcription Factors (STAT1, Beta-catenin) Receptor->TF Activation Mediator Mediator Complex (Core + Kinase Module) TF->Mediator Recruitment CDK8 CDK8/19 / CycC (Kinase Module) Mediator->CDK8 Contains PolII RNA Polymerase II Mediator->PolII Bridging CDK8->TF Phosphorylation (e.g., pSTAT1 S727) CDK8->PolII Regulates Pausing Transcription Gene Expression (Oncogenesis, Immune Response) PolII->Transcription Inhibitors Inhibitors: CDK8/19-IN-51 BI-1347 Senexin B Inhibitors->CDK8 Blocks ATP Binding

Figure 1: The Mediator kinase module (CDK8/19) acts as a transcriptional rheostat.[2] Inhibitors block the phosphorylation of key transcription factors like STAT1, preventing full transcriptional activation.

Compound Profiles & Comparative Analysis

CDK8/19-IN-51 (Compound 51)[1][6][7]
  • Origin : Developed by the Institute of Cancer Research (ICR) and partners (published in ACS Med. Chem. Lett. 2016).[1][3][4][5]

  • Chemistry : 2,8-disubstituted-1,6-naphthyridine.[1][6]

  • Design Logic : A "scaffold hop" from the pyridine-based CCT251545. The introduction of an amino group at C5 was critical to block metabolism by Aldehyde Oxidase (AO), a common liability in nitrogen-containing heterocycles.

  • Key Feature : High oral bioavailability (F > 50% in rats) combined with high potency.

BI-1347[3][4][11][12][13]
  • Origin : Boehringer Ingelheim.[7]

  • Chemistry : Pyridinyl-pyrimidine derivative.

  • Key Feature : Extreme Potency . With an IC50 of ~1 nM, it is one of the tightest binders available. It is often used as a "gold standard" probe for in vitro biochemical assays due to its high affinity.

Senexin B[2][5][6][10][14][15]
  • Origin : Senex Biotechnology.[2]

  • Chemistry : Quinazoline derivative.

  • Key Feature : Selectivity Benchmark . While less potent (double-digit nM) than the newer generation inhibitors, it has an extensive history of use in validating CDK8 biology, particularly in breast cancer models.

Comparative Data Table
FeatureCDK8/19-IN-51BI-1347Senexin B
Primary Target CDK8 / CDK19CDK8 / CDK19CDK8 / CDK19
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
CDK8 IC50 5 nM ~1 nM 24–50 nM
CDK19 IC50 6 nM ~1 nM ~50 nM
Selectivity High (Only FLT4 >50% inh. at 1µM)Very HighHigh
Biomarker pSTAT1 (S727)pSTAT1 (S727)pSTAT1 (S727)
In Vivo Utility Yes (Oral, Mouse/Rat)Yes (Oral, Xenografts)Yes (Oral)
Chemical Core 1,6-NaphthyridinePyridinyl-pyrimidineQuinazoline
Key Reference

Experimental Protocols for Validation

To objectively compare these inhibitors in your own lab, use the following self-validating protocols.

Protocol A: Cellular Target Engagement (pSTAT1 S727)

This assay measures the ability of the inhibitor to block CDK8-mediated phosphorylation of STAT1. Note that STAT1 Tyr701 phosphorylation (JAK-mediated) should remain unaffected, serving as an internal specificity control.

Materials:

  • Cell Line : SW620 (Colorectal) or NK cells (High CDK8 activity).

  • Stimulant : IFN-

    
     (10 ng/mL) to induce STAT1 signaling.
    
  • Antibodies : Anti-pSTAT1 (S727), Anti-pSTAT1 (Y701), Anti-Total STAT1, Anti-GAPDH.

Workflow:

  • Seeding : Plate cells at 70% confluency in 6-well plates.

  • Inhibitor Treatment : Treat with CDK8/19-IN-51 , BI-1347 , or Senexin B in a dose-response (e.g., 0, 10, 50, 100, 500, 1000 nM) for 1-2 hours .

    • Critical Step: Short treatment times prevent total protein degradation; you want to measure kinase inhibition, not antiproliferative effects.

  • Stimulation : Add IFN-

    
     (10 ng/mL) for the final 30 minutes  of treatment.
    
  • Lysis : Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Western Blot :

    • Success Criteria : Dose-dependent reduction of pS727 signal. pY701 signal should remain constant (proving JAKs are not inhibited).

Protocol B: Biochemical Selectivity Screen (In-House)

If outsourcing to a kinome panel is not feasible, a focused "Gatekeeper" panel is recommended.

  • Assay Type : LANCE Ultra or ADP-Glo.

  • Panel : CDK8/CycC, CDK19/CycC, CDK2/CycE (Selectivity Control), CDK9/CycT (Selectivity Control).

  • Substrate : STAT1 peptide or generic Ser/Thr peptide.

  • ATP Conc :

    
     apparent (typically 10-50 µM for CDK8).
    
Experimental Workflow Diagram

ExpWorkflow Cells Cell Culture (SW620 / HCT116) Treat Inhibitor Treatment (1-2 Hours) Cells->Treat Stim IFN-gamma Stimulation (30 min) Treat->Stim Lysis Lysis & Extraction (+ Phosphatase Inh.) Stim->Lysis WB Western Blot Readout Lysis->WB Analysis Data Analysis: pS727 / Total STAT1 WB->Analysis

Figure 2: Validated workflow for assessing CDK8/19 inhibitor potency in cells. The ratio of pS727 to Total STAT1 is the definitive metric.

Recommendation & Conclusion

  • Choose BI-1347 if your priority is maximal biochemical potency and you are performing structural studies or highly sensitive in vitro assays. Its 1 nM IC50 provides the tightest binding.

  • Choose CDK8/19-IN-51 if you are conducting in vivo efficacy studies where oral bioavailability and metabolic stability (resistance to aldehyde oxidase) are critical. The naphthyridine scaffold offers a modern balance of potency (5 nM) and drug-like properties.

  • Choose Senexin B if you need to compare your results against the historical body of literature , particularly in breast cancer research where this compound has been most widely utilized.

Final Verdict : For new drug discovery campaigns or robust in vivo target validation, CDK8/19-IN-51 and BI-1347 represent the superior "next-generation" probes over the older Senexin B.

References

  • Mallinger, A., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters. Link

  • Boehringer Ingelheim . (n.d.). CDK8 inhibitor | BI-1347. opnMe Open Innovation Portal.[7] Link

  • Porter, D. C., et al. (2012). Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities. PNAS. Link

  • Dale, T., et al. (2015). A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. Nature Chemical Biology. Link

  • Clarke, P. A., et al. (2016).[3] Assessing the mechanism of response to CCT251545, a potent and selective CDK8 inhibitor. Oncotarget. Link

Sources

Comparative

Publish Comparison Guide: CDK8/19-IN-51 Selectivity Profile &amp; Technical Analysis

The following guide provides an in-depth technical analysis of CDK8/19-IN-51 (also known as Compound 51 or CDK8-IN-16 ), a highly potent and selective chemical probe for the Mediator complex kinases. Executive Summary CD...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of CDK8/19-IN-51 (also known as Compound 51 or CDK8-IN-16 ), a highly potent and selective chemical probe for the Mediator complex kinases.

Executive Summary

CDK8/19-IN-51 is a synthetic, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 . Structurally characterized by a 2,8-disubstituted-1,6-naphthyridine scaffold, it represents a "scaffold hop" optimization from the earlier pyridine-based probe CCT251545.[1]

Designed to overcome the pharmacokinetic limitations of previous generations (high efflux, metabolic instability), CDK8/19-IN-51 exhibits single-digit nanomolar potency (IC50 = 5.1 nM ) and an exceptional selectivity profile, making it a superior tool for dissecting the role of the Mediator complex in transcriptional reprogramming, WNT signaling, and STAT1 regulation.

Mechanistic Background: The Mediator Kinase Module

To understand the selectivity requirements for CDK8/19-IN-51, one must understand its target's structural role. CDK8 and CDK19 form the "Kinase Module" of the Mediator complex, a massive multiprotein assembly that bridges transcription factors (TFs) with RNA Polymerase II.

  • Mechanism of Action: CDK8/19-IN-51 functions as a Type I inhibitor . It binds to the ATP-binding pocket in the active "DMG-in" conformation.

  • Structural Causality: The naphthyridine scaffold forms a critical hydrogen bond with the hinge region (Ala100) and exploits a specific hydrophobic pocket near the gatekeeper residue (Phe97), which is distinct in CDK8/19 compared to other CDKs (e.g., CDK2, CDK9).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of CDK8/19 inhibition by IN-51, specifically the blockade of WNT-dependent transcription and STAT1 Ser727 phosphorylation.

CDK8_Pathway cluster_effect Effect of Inhibition CDK8 CDK8/19 (Mediator Kinase) STAT1 STAT1 (Transcription Factor) CDK8->STAT1 Phosphorylates (Ser727) WNT WNT Signaling (Beta-Catenin) CDK8->WNT Enhances Activity IN51 CDK8/19-IN-51 (Inhibitor) IN51->CDK8 Inhibits (IC50: 5.1 nM) RNAP RNA Polymerase II STAT1->RNAP Recruits WNT->RNAP Recruits GeneExp Transcriptional Reprogramming RNAP->GeneExp Drives

Caption: CDK8/19-IN-51 blocks the Mediator Kinase module, preventing STAT1 S727 phosphorylation and WNT-driven transcriptional elongation.

Compound Profile & Selectivity Analysis

Biochemical Potency

CDK8/19-IN-51 demonstrates equipotent inhibition of both CDK8 and CDK19. This is expected as the ATP-binding pockets of these paralogs are nearly identical (97% sequence identity).

TargetAssay MethodIC50 (nM)Reference
CDK8 Lanthascreen / Reporter Displacement5.1 Mallinger et al., 2016
CDK19 Lanthascreen / Reporter Displacement5.6 Mallinger et al., 2016
WNT Pathway TCF/LEF Reporter (7dF3 Cells)7.2 Mallinger et al., 2016
p-STAT1 (S727) Western Blot (SW620 Cells)17.9 Mallinger et al., 2016
Kinome Selectivity (KINOMEscan)

The defining feature of CDK8/19-IN-51 is its "clean" profile. In broad kinome profiling (e.g., DiscoveRx KINOMEscan against ~456 kinases), the compound shows minimal off-target binding.

  • Selectivity Score: High (S(35) < 0.05).

  • Major Off-Targets: Unlike early-generation CDK inhibitors (e.g., Flavopiridol) that hit CDK1, CDK2, and CDK9, IN-51 spares cell-cycle CDKs .

  • Historical Liability: The parent series (CCT251545) had minor activity against GSK3α/β . However, the naphthyridine scaffold optimization in IN-51 maintained or improved this window while solving the efflux problem.

Comparative Analysis: IN-51 vs. Alternatives

Researchers often choose between IN-51, Senexin B, and Cortistatin A. The table below guides this choice based on experimental needs.

FeatureCDK8/19-IN-51 Senexin B Cortistatin A CCT251921
Chemical Class 1,6-NaphthyridineQuinazolineSteroidal Alkaloid2-Aminopyridine
Binding Mode Type I (ATP Competitive)Type IType IType I
CDK8 Potency 5.1 nM (IC50)~20-30 nM (IC50)0.2 nM (Kd)2.3 nM (IC50)
Selectivity Excellent (Spares CDK2/9)Excellent High (Some ROCK activity)Excellent
In Vivo Utility High (Low Efflux, Stable)HighModerate (Synthesis complex)High
Key Advantage Best-in-class PK/Solubility balance Highly validated in literatureMost potent (sub-nanomolar)Clinical candidate
Limitation Less historical data than SenexinHigher IC50 than IN-51Difficult to source/synthesizeHigh efflux in some models

Guidance:

  • Use CDK8/19-IN-51 for in vivo studies requiring oral dosing and minimal transporter efflux.

  • Use Cortistatin A if absolute maximum biochemical potency is required, regardless of cost/availability.

  • Use Senexin B if replicating specific historical transcriptional studies.

Experimental Validation Protocols

To verify the selectivity and activity of CDK8/19-IN-51 in your own model, follow these self-validating protocols.

Protocol A: Cellular Target Engagement (p-STAT1 S727 Biomarker)

Rationale: CDK8 specifically phosphorylates STAT1 at Serine 727.[1][2][3][4][5] This is a robust biomarker for cellular CDK8 inhibition, distinct from JAK-STAT signaling (which phosphorylates Tyr701).

Workflow:

  • Seeding: Seed SW620 or HCT116 cells (colorectal cancer models) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with CDK8/19-IN-51 in a dose-response format (e.g., 0, 10, 30, 100, 300 nM) for 2 hours .

    • Control: DMSO (Vehicle).[6]

    • Positive Control: 1 µM Senexin B.[6]

  • Stimulation (Optional): If basal p-STAT1 is low, stimulate with IFN-

    
     (10 ng/mL) for 30 mins during the last 30 mins of drug treatment.
    
  • Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF).

  • Western Blot:

    • Primary Ab: Anti-p-STAT1 (Ser727) [Cell Signaling #9177].

    • Normalization Ab: Total STAT1 or GAPDH.

  • Validation Criteria: You should observe a dose-dependent reduction in p-STAT1(S727) with an IC50

    
     15–25 nM . Total STAT1 levels must remain unchanged.
    
Protocol B: Selectivity Profiling Workflow

The following diagram outlines the logical flow for validating kinase selectivity using a KINOMEscan-style approach followed by cellular confirmation.

Selectivity_Workflow Start Compound CDK8/19-IN-51 Step1 Biochemical Screen (456 Kinases) Start->Step1 Step2 Hit Confirmation (Kd Determination) Step1->Step2 Hits > 65% Inh. Step3 Cellular NanoBRET (Live Cell Target Engagement) Step2->Step3 Calculate Selectivity Score Decision Selectivity Confirmed? Step3->Decision Pass Proceed to Phenotypic Assay Decision->Pass Yes (Only CDK8/19) Fail Discard / Re-synthesize Decision->Fail No (Off-targets found)

Caption: Workflow to validate kinase selectivity, moving from biochemical screening to live-cell target occupancy.

References

  • Mallinger, A. et al. (2016).[7] "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." ACS Medicinal Chemistry Letters, 7(6), 573–578. Link

    • Primary source for CDK8/19-IN-51 (Compound 51)
  • Dale, T. et al. (2015). "A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease."[4][5][8] Nature Chemical Biology, 11, 973–980. Link

    • Describes the parent series (CCT251545)
  • Poss, Z. C. et al. (2016).[9] "Identification of Mediator Kinase Substrates in Human Cells using Cortistatin A and Quantitative Phosphoproteomics." Cell Reports, 15(2), 436–450.[9] Link

    • Provides comparative data on Cortistatin A and the downstream phosphoproteome of CDK8 inhibition.
  • Porter, D. et al. (2012). "Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities." PNAS, 109(34), 13799-13804. Link

    • Background on Senexin B and the role of CDK8 in drug resistance.
  • Guide to Malaria Pharmacology. "Ligand: compound 51 [Mallinger et al., 2016]." Link

    • Independent database verification of Compound 51 potency and identity.

Sources

Validation

Technical Assessment: CDK8/19-IN-51 Combination Therapy with Chemotherapy

Topic: Content Type: Publish Comparison Guide Executive Summary CDK8/19-IN-51 (CAS: 1860885-61-5) is a highly potent, selective, and orally bioavailable chemical probe targeting the Mediator complex-associated kinases CD...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

CDK8/19-IN-51 (CAS: 1860885-61-5) is a highly potent, selective, and orally bioavailable chemical probe targeting the Mediator complex-associated kinases CDK8 and CDK19.[1][2][3][4] Also known as Compound 51 (Mallinger et al., 2016), it represents an optimized naphthyridine scaffold derived from the CCT251545 series.

Unlike Type II inhibitors (e.g., Sorafenib) that bind the inactive kinase conformation, CDK8/19-IN-51 utilizes a Type I binding mode, resulting in superior cellular potency and residence time. Its primary utility in drug development lies in its ability to suppress transcriptional reprogramming —a non-genetic mechanism by which tumor cells evade chemotherapy-induced apoptosis.

This guide analyzes the performance of CDK8/19-IN-51 in combination with standard-of-care chemotherapeutics (e.g., Paclitaxel, Doxorubicin), providing comparative data against alternative inhibitors and detailed experimental protocols for validation.

Mechanistic Rationale for Combination

Chemotherapy often fails due to the emergence of resistant cell populations. This resistance is frequently driven by the Mediator Complex , which links transcription factors (e.g., STAT1, NF-


B, WNT/

-catenin) to RNA Polymerase II.
  • Chemotherapy Stress: Treatment with DNA-damaging agents (e.g., Cisplatin) or mitotic inhibitors (e.g., Paclitaxel) induces stress signaling.

  • The Escape Route: CDK8/19 phosphorylates STAT1 at Serine 727 (S727) and other transcription factors, enabling the expression of survival genes (anti-apoptotic factors, cytokines).

  • The IN-51 Effect: By inhibiting CDK8/19, IN-51 blocks this transcriptional reprogramming, locking the cell in a chemosensitive state and forcing apoptosis.

Signaling Pathway Diagram

CDK8_Mechanism Chemo Chemotherapy (Paclitaxel/Doxorubicin) Stress Cellular Stress / DNA Damage Chemo->Stress TF Transcription Factors (STAT1, NF-kB, WNT) Stress->TF Activates Mediator Mediator Complex (CDK8/19 Module) TF->Mediator Recruits PolII RNA Polymerase II (CTD Phosphorylation) Mediator->PolII Phosphorylates Apoptosis Apoptosis (Cell Death) Mediator->Apoptosis If Blocked (Sensitization) IN51 CDK8/19-IN-51 (Inhibitor) IN51->Mediator BLOCKS Reprogram Transcriptional Reprogramming (Survival Genes) PolII->Reprogram Drives Expression Resistance Drug Resistance & Survival Reprogram->Resistance

Figure 1: Mechanism of Action. CDK8/19-IN-51 inhibits the Mediator kinase module, preventing the transcriptional reprogramming required for survival under chemotherapy stress.

Comparative Analysis: IN-51 vs. Alternatives

CDK8/19-IN-51 is often compared to its parent compound CCT251545 and the structurally distinct Senexin B .

Table 1: Physicochemical and Potency Comparison

FeatureCDK8/19-IN-51 CCT251545 Senexin B
CAS Number 1860885-61-51661839-45-71628260-79-6
Scaffold 1,6-Naphthyridine3,4,5-Trisubstituted PyridineQuinazoline derivative
CDK8 IC50 5.1 nM ~5-7 nM24 nM
CDK19 IC50 5.6 nM ~6 nMN/A (Dual inhibitor)
Binding Mode Type I (Active conf.)Type IType I
Solubility High (Optimized)ModerateModerate
Primary Biomarker p-STAT1 (S727)p-STAT1 (S727)p-STAT1 (S727)
In Vivo Dose 5-10 mg/kg (PO)70 mg/kg (PO)Varies (often higher)

Key Insight: While CCT251545 is the parent discovery compound, CDK8/19-IN-51 (Compound 51) was optimized for better metabolic stability and oral bioavailability, achieving similar target inhibition at significantly lower doses (5 mg/kg vs 70 mg/kg) in murine models.

Experimental Protocols

To validate the efficacy of CDK8/19-IN-51 in combination with chemotherapy, the following self-validating protocols are recommended.

Protocol A: In Vitro Synergism Assay (Cell Viability)

Objective: Quantify the synergistic effect of IN-51 with Paclitaxel or Doxorubicin.

  • Cell Seeding: Seed tumor cells (e.g., SW620, HCT116, or TNBC lines) in 96-well plates (3,000 cells/well). Allow attachment for 24h.

  • Drug Preparation:

    • Dissolve CDK8/19-IN-51 in DMSO to 10 mM stock.

    • Prepare a matrix of concentrations:

      • IN-51: 0, 10, 50, 100, 500, 1000 nM.

      • Chemo: 0, IC25, IC50, IC75 (predetermined).

  • Treatment:

    • Simultaneous: Add both drugs immediately.

    • Sequential (Recommended): Pre-treat with IN-51 for 24h to suppress transcriptional machinery before adding chemotherapy.

  • Incubation: Incubate for 72h at 37°C, 5% CO2.

  • Readout: Use CellTiter-Glo® or MTT assay.

  • Analysis: Calculate Combination Index (CI) using the Chou-Talalay method (CompuSyn software). CI < 1.0 indicates synergism.

Protocol B: Biomarker Validation (Western Blot)

Objective: Confirm on-target inhibition of CDK8 kinase activity.

  • Treatment: Treat cells with IN-51 (100 nM) for 2-6 hours.

  • Stimulation (Optional but recommended): Stimulate cells with IFN-

    
     (50 ng/mL) for 30 min to robustly induce STAT1 phosphorylation.
    
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibody: Anti-phospho-STAT1 (Ser727) [Critical: Do not use Tyr701 antibody, as that is JAK-dependent].

    • Control Antibody: Total STAT1 and GAPDH.

  • Validation: Successful inhibition is defined by the loss of p-STAT1 (S727) signal while Total STAT1 remains unchanged.

Protocol C: In Vivo Xenograft Efficacy

Objective: Assess tumor growth delay in a colorectal or breast cancer model.

  • Model: Subcutaneous injection of SW620 cells (

    
    ) into NOD/SCID mice.
    
  • Randomization: When tumors reach ~150 mm³, randomize into 4 groups (n=8):

    • Vehicle Control.

    • Chemo: Paclitaxel (15 mg/kg, i.p., Q3D).

    • IN-51: CDK8/19-IN-51 (10 mg/kg, Oral Gavage, Daily).

    • Combination: Paclitaxel + IN-51.

  • Dosing: Continue for 21 days.

  • Measurement: Measure tumor volume (caliper) and body weight every 3 days.

  • Endpoint: Harvest tumors for IHC (p-STAT1 S727) to confirm target engagement in vivo.

References
  • Mallinger, A., et al. (2016). "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." ACS Medicinal Chemistry Letters, 7(6), 573–578. Link[4]

    • Source of CDK8/19-IN-51 (Compound 51)
  • Dale, T., et al. (2015). "A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease." Nature Chemical Biology, 11, 973–980. Link

    • Foundational paper for the CCT251545 series and STAT1 S727 biomarker valid
  • Porter, D. C., et al. (2012). "Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities." Proceedings of the National Academy of Sciences, 109(34), 13799-13804. Link

    • Establishes the mechanism of CDK8-medi
  • Roninson, I. B., et al. (2019). "CDK8/19 Kinase Inhibition for Cancer Therapy."[5] Annual Review of Pharmacology and Toxicology, 59, 317-334. Link

    • Review of the therapeutic landscape for CDK8/19 inhibitors.

Sources

Comparative

Synergistic Targeting with CDK8/19-IN-51: A Comparative Technical Guide

Topic: Synergistic Effects of CDK8/19-IN-51 with Other Targeted Therapies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Mediator Kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synergistic Effects of CDK8/19-IN-51 with Other Targeted Therapies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Mediator Kinase "Switch"

CDK8/19-IN-51 (also identified as Compound 51 or CCT251545 analogue ) is a highly potent, selective, orally active Type I inhibitor of the Mediator-associated kinases CDK8 and CDK19. Unlike cell-cycle CDKs (CDK1/2/4/6), CDK8 and CDK19 regulate transcriptional reprogramming—the process by which cancer cells alter gene expression to survive stress, chemotherapy, and targeted inhibition.

This guide analyzes the synergistic potential of CDK8/19-IN-51. While monotherapy efficacy is often cytostatic, its true power lies in combination regimens where it prevents transcriptional adaptation, thereby blocking the emergence of drug resistance.

Key Technical Profile
  • Chemical Identity: (5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone.[1][2]

  • Primary Target: CDK8/Cyclin C and CDK19/Cyclin C complex.

  • Mechanism: ATP-competitive inhibition preventing phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II and specific transcription factors (STAT1, SMADs).

  • Biomarker: Reduction of pSTAT1 (Ser727) is the gold-standard pharmacodynamic marker.

Mechanistic Basis of Synergy

To design effective combination screens, one must understand why CDK8/19 inhibition sensitizes cells to other agents. CDK8/19-IN-51 acts as a "transcriptional brake" on specific stress-response pathways.

Signaling Pathway Diagram

The following diagram illustrates how CDK8/19-IN-51 intersects with Wnt, JAK/STAT, and mTOR pathways to enforce synergy.

CDK8_Mechanism cluster_mediator Mediator Complex (Kinase Module) CDK8 CDK8/19 STAT1 STAT1 CDK8->STAT1 Phosphorylates S727 BetaCat Beta-Catenin CDK8->BetaCat Stabilizes PolII RNA Pol II (CTD) CDK8->PolII Promotes Elongation Immune Immune Evasion (NK Cell Suppression) CDK8->Immune Promotes CycC Cyclin C IN51 CDK8/19-IN-51 IN51->CDK8 Inhibits (Type I) Resist Drug Resistance (Transcriptional Adaptation) IN51->Resist BLOCKS IN51->Immune REVERSES SuperEnh Super-Enhancer Activation STAT1->SuperEnh Drives BetaCat->SuperEnh Drives SMAD SMAD1/5 SuperEnh->Resist Enables

Caption: CDK8/19-IN-51 blocks the kinase module of the Mediator complex, preventing the phosphorylation of STAT1 and Beta-catenin. This disruption halts the "transcriptional reprogramming" required for cancer cells to develop resistance to targeted therapies.

Comparative Analysis: IN-51 vs. Alternatives

CDK8/19-IN-51 belongs to the 1,6-naphthyridine class.[2] Below is a comparison with other prominent CDK8/19 inhibitors to contextualize its utility in research.

FeatureCDK8/19-IN-51 (Compound 51)Senexin BCCT251545
Chemical Scaffold 1,6-naphthyridinePyridine/Quinazoline derivativeIsoquinoline
Selectivity High (Dual CDK8/19)High (Dual CDK8/19)High (Dual CDK8/19)
Potency (IC50) CDK8: ~4-8 nMCDK19: ~10 nMCDK8: ~20-50 nMCDK8: ~5-10 nM
Solubility Moderate (DMSO soluble)HighModerate
Primary Use Case Probe: Best for deep mechanistic studies in vitro/in vivo where high potency is required.Clinical Benchmark: Often used as the reference standard in clinical translation papers.Preclinical Lead: The direct precursor to clinical candidates like CCT251921.
Key Synergy Data Wnt, mTOR, ER+ER+ Breast, ChemotherapyWnt (CRC), APC-mutant

Insight: CDK8/19-IN-51 is structurally analogous to CCT251545 but optimized for potency. Researchers often use it when CCT251545 shows limited exposure or when a chemically distinct scaffold from Senexin B is needed to validate "on-target" effects.

Validated Synergistic Combinations

Based on the mechanism of action of the 1,6-naphthyridine class (Mallinger et al., 2016) and broader CDK8 biology, the following combinations are scientifically grounded.

A. Synergy with Endocrine Therapy (ER+ Breast Cancer)[3]
  • Partner Drug: Fulvestrant or Tamoxifen.

  • Rationale: Estrogen Receptor (ER) relies on the Mediator complex for gene transcription. Chronic endocrine therapy forces cells to rewire transcription via CDK8/19 to survive.

  • Mechanism: CDK8/19-IN-51 blocks the ER-dependent transcriptional recovery.

  • Expected Outcome: Re-sensitization of resistant ER+ cell lines (e.g., MCF-7 resistant clones).

B. Synergy with mTOR Inhibitors (TNBC & Leukemia)
  • Partner Drug: Everolimus or Rapamycin.

  • Rationale: mTOR inhibition often leads to a feedback loop where upstream signaling is reactivated (e.g., via AKT or STATs). CDK8/19 inhibition suppresses the transcriptional output of these feedback loops.[3]

  • Mechanism: Simultaneous suppression of translation (mTOR) and transcriptional adaptation (CDK8).

  • Expected Outcome: Synergistic apoptosis in Triple-Negative Breast Cancer (TNBC) models.

C. Synergy with Immunotherapy (NK Cell Modulation)
  • Partner Drug: PD-1/PD-L1 Inhibitors or SMAC Mimetics.

  • Rationale: CDK8 kinase activity in Natural Killer (NK) cells suppresses their cytotoxicity.

  • Mechanism: "Kinase-independent" effects are not the driver here; inhibiting the kinase activity of CDK8 with IN-51 enhances perforin and granzyme B expression in NK cells.

  • Expected Outcome: Increased tumor surveillance and lysis of solid tumors.

Experimental Protocols

To ensure Trustworthiness and Reproducibility , follow these standardized workflows.

Protocol 1: In Vitro Synergy Assessment (Bliss Independence Model)

Objective: Quantify the synergistic interaction between CDK8/19-IN-51 and a partner drug (e.g., Fulvestrant).

Step-by-Step Methodology:

  • Seeding: Seed tumor cells (e.g., MCF-7) at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Drug Matrix Preparation:

    • Prepare a 6x6 dosing matrix.

    • Axis X (CDK8/19-IN-51): Serial dilution (0, 10, 50, 100, 500, 1000 nM).

    • Axis Y (Partner): Serial dilution (IC10 to IC90 range).

  • Treatment: Treat cells for 72 hours (refresh media/drug at 48h if compound half-life is short).

  • Readout: Use CellTiter-Glo (ATP) or SRB assay for viability.

  • Analysis:

    • Calculate Fractional Affect (Fa).

    • Use CompuSyn software or Python synergy library.

    • Metric: A Combination Index (CI) < 0.8 indicates strong synergy. A CI of 0.9-1.1 indicates additivity.

Protocol 2: Pharmacodynamic Validation (Western Blot)

Objective: Confirm that the observed synergy is driven by on-target CDK8 inhibition (biomarker suppression).

Step-by-Step Methodology:

  • Treatment: Treat cells with CDK8/19-IN-51 (100 nM) +/- Partner Drug for 6 hours. (Note: pSTAT1 modulation is rapid).

  • Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF is critical).

  • Antibodies:

    • Primary Target: pSTAT1 (Ser727) - Not Tyr701.

    • Control: Total STAT1, GAPDH.

    • Secondary Target: pSMAD1/5 (if studying BMP pathway).

  • Validation Criteria: A successful "hit" requires >50% reduction in pSTAT1(S727) without significant loss of Total STAT1.

Visualization of Experimental Workflow

This diagram outlines the logical flow for validating CDK8/19-IN-51 synergy in a drug discovery campaign.

Synergy_Workflow Start Start: Define Partner Drug DoseFind Step 1: Monotherapy IC50 (Determine Range) Start->DoseFind Matrix Step 2: 6x6 Matrix Screen (CDK8/19-IN-51 + Partner) DoseFind->Matrix Calc Step 3: Calculate CI Values (CompuSyn/Bliss) Matrix->Calc Decision CI < 0.8? Calc->Decision Mechanism Step 4: Mechanistic Check (Western: pSTAT1 S727) Decision->Mechanism Yes (Synergy) Fail Re-evaluate Dosing/Timing Decision->Fail No (Additivity/Antagonism) InVivo Step 5: In Vivo Xenograft (Tumor Growth Inhibition) Mechanism->InVivo Biomarker Confirmed

Caption: A standard decision tree for validating CDK8/19-IN-51 synergy. The critical checkpoint is the correlation of Synergy (CI < 0.8) with biomarker suppression (pSTAT1 S727).[2]

References

  • Mallinger, A. et al. (2016). "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." ACS Medicinal Chemistry Letters. [1]

    • Grounding: Defines the structure and synthesis of Compound 51 (CDK8/19-IN-51) and establishes it as a highly potent analogue of CCT251545.
  • Porter, D.C. et al. (2012). "Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities." Proceedings of the National Academy of Sciences.

    • Grounding: Establishes the mechanism of CDK8 in drug resistance and the rationale for combin
  • McDermott, M.S. et al. (2017). "Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer." Oncotarget.

    • Grounding: Provides the biological basis for combining CDK8 inhibitors with endocrine therapy in ER+ breast cancer.
  • Hofmann, M.H. et al. (2020). "Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance." Nature.

    • Grounding: Validates the synergy between CDK8 inhibition and immunotherapy via NK cell activ
  • Roninson, I.B. et al. (2019). "CDK8/19 Kinase Inhibition as a Therapeutic Strategy." Clinical Cancer Research.

    • Grounding: Comprehensive review of CDK8/19 inhibitors (including Senexin B and CCT series)

Sources

Validation

Technical Comparison: Validating CDK8/19-IN-51 Target Engagement via pSTAT1(S727)

Executive Summary & Technical Context[1][2][3][4][5][6] CDK8/19-IN-51 (also known as Compound 51) is a potent, selective, and orally bioavailable inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. Origi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

CDK8/19-IN-51 (also known as Compound 51) is a potent, selective, and orally bioavailable inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. Originally described by Mallinger et al. (Institute of Cancer Research) during the optimization campaign that led to the clinical candidate CCT251545 , this compound serves as a critical tool for dissecting Mediator kinase function.

Unlike cell-cycle CDKs (CDK1/2/4/6), CDK8 and CDK19 do not drive cell cycle transitions directly. Instead, they regulate transcriptional reprogramming by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II and specific transcription factors, most notably STAT1 .

The Challenge: Validating target engagement for CDK8/19 in vivo is notoriously difficult because basal phosphorylation levels of its substrates are often low in unstimulated tissues. This guide defines the gold-standard protocol for validating CDK8/19-IN-51 using Phospho-STAT1 (Ser727) as the proximal pharmacodynamic (PD) biomarker.

Mechanism of Action & Biomarker Rationale[3][7]

CDK8 and its paralog CDK19 form the "Kinase Module" of the Mediator complex.[1][2][3][4][5][6] Their primary function is to link transcription factors (TFs) with the RNA Polymerase II machinery.

The Biomarker: pSTAT1 (Ser727)

While STAT1 is classically activated by JAK kinases at Tyr701 (leading to dimerization and nuclear translocation), its maximal transcriptional activity requires a secondary phosphorylation at Ser727 .[7]

  • Causality: CDK8 is the dominant kinase responsible for STAT1(S727) phosphorylation in response to interferons (IFN) and stress signals.[7]

  • Specificity: JAK inhibitors block Y701. CDK8 inhibitors (like IN-51) block S727 without affecting Y701. This "split signal" is the key validation metric.

Signaling Pathway Diagram

CDK8_Pathway cluster_nuc Nucleus IFN IFN-γ / Cytokine Stimulation JAK JAK Kinases IFN->JAK Activates STAT1_Y pSTAT1 (Tyr701) (Dimerization) JAK->STAT1_Y Phosphorylates Y701 STAT1_U Unphosphorylated STAT1 STAT1_U->STAT1_Y CDK8 Mediator Complex (CDK8/CycC) STAT1_Y->CDK8 Recruits Mediator STAT1_S pSTAT1 (Ser727) (Transcriptional Max) CDK8->STAT1_S Phosphorylates S727 IN51 CDK8/19-IN-51 (Inhibitor) IN51->CDK8 Blocks GeneExp Gene Transcription (IRF1, CXCL10) STAT1_S->GeneExp Drives

Figure 1: The mechanistic node of CDK8 intervention.[8] Note that CDK8/19-IN-51 specifically ablates the S727 signal downstream of JAK-mediated Y701 activation.

Comparative Analysis: IN-51 vs. Alternatives

When selecting a probe, it is vital to understand how CDK8/19-IN-51 compares to the clinical candidate (CCT251545) and the highly specific academic tool (Senexin B).

Table 1: Technical Specifications & Performance
FeatureCDK8/19-IN-51 CCT251545 (Clinical Candidate)Senexin B (Tool Compound)
Primary Reference Mallinger et al., J. Med. Chem 2016Mallinger et al., J. Med.[9] Chem 2016Porter et al., PNAS 2012
CDK8 IC50 (Cell-free) 5.1 nM 7.2 nM24 nM
CDK19 IC50 (Cell-free) 5.6 nM 5.6 nM~20 nM
Binding Mode Type I (ATP-competitive)Type I (ATP-competitive)Type I (ATP-competitive)
Selectivity Profile High (>100x vs CDK1/2/5)High (Clinical Grade)Very High (Academic Standard)
In Vivo Dose 10–75 mg/kg (PO)37.5–75 mg/kg (PO)Varies (often IP)
Solubility ModerateOptimizedLow (requires complex vehicle)
Biomarker Response >80% pSTAT1(S727) reduction>90% pSTAT1(S727) reduction~70-80% pSTAT1(S727) reduction

Analyst Insight: CDK8/19-IN-51 is effectively an analog of CCT251545. For most preclinical target engagement studies, they are interchangeable. However, CCT251545 has more extensive PK data in literature. If cost is a driver, IN-51 is often more accessible as a non-clinical catalog reagent.

Validated In Vivo Protocol

Objective: Demonstrate target engagement by quantifying the reduction of pSTAT1(S727) in murine splenocytes following oral administration of CDK8/19-IN-51.

Critical Constraint: Basal pSTAT1(S727) is low. You must stimulate the system (e.g., with IFN-γ or LPS) to create a dynamic window for inhibition. Unstimulated tissues often yield inconclusive "flat" data.

Experimental Workflow Diagram

Workflow Step1 1. Dosing (PO Gavage) CDK8/19-IN-51 (e.g., 75 mg/kg) Step2 2. Absorption Phase Wait 2-4 Hours Step1->Step2 Step3 3. Stimulation IV Injection: IFN-γ (0.2 µg/mouse) Step2->Step3 Step4 4. Activation Phase Wait 30-60 Minutes Step3->Step4 Step5 5. Harvest Collect Spleen/Tumor Snap Freeze Step4->Step5 Step6 6. Analysis Western Blot or Phosflow Step5->Step6

Figure 2: The "Stimulation-Harvest" protocol. The IV stimulation step is the critical differentiator between a failed and successful PD study.

Step-by-Step Methodology
1. Animal Preparation
  • Model: C57BL/6 mice (female, 6-8 weeks) or Tumor Xenograft (e.g., SW620 or Colo205).

  • Group Size: n=3 per timepoint/dose.

2. Compound Preparation
  • Vehicle: 5% DMSO + 5% Solutol HS15 + 90% Saline (or 0.5% Methylcellulose for suspension).

  • Dose: 37.5 mg/kg and 75 mg/kg (Oral Gavage).

  • Control: Vehicle only.

3. Stimulation (The "Pulse")
  • Note: Perform this 2 to 4 hours AFTER compound dosing (at Tmax).

  • Agent: Recombinant Mouse IFN-γ.

  • Route: Intravenous (Tail vein).

  • Dose: 0.2 µg per mouse (approx 10 µg/kg).

  • Duration: Euthanize mice exactly 30 minutes post-injection.

4. Tissue Processing (Splenocytes)
  • Harvest spleen immediately into ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4). Speed is critical to preserve phosphoproteins.

  • Homogenize and lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Clarify lysate (14,000 x g, 10 min, 4°C).

5. Western Blot Analysis
  • Primary Antibody (Target): Anti-pSTAT1 (Ser727) [Clone: E.g., CST #8826].

  • Primary Antibody (Control 1): Anti-pSTAT1 (Tyr701) [Clone: E.g., CST #9167] - Must NOT decrease.

  • Primary Antibody (Control 2): Total STAT1.

  • Loading Control: GAPDH or Vinculin.

Data Interpretation & Troubleshooting

The "Self-Validating" Result

A successful target engagement study must show the following pattern:

MarkerVehicle + IFN-γIN-51 + IFN-γInterpretation
pSTAT1 (Ser727) High (100%) Low (<20%) Target Engaged (CDK8 Inhibited)
pSTAT1 (Tyr701) HighHighSpecificity Confirmed (JAKs active)
Total STAT1 ConstantConstantNo degradation of protein
Common Pitfalls
  • No Signal Window: If the "Vehicle + IFN-γ" group shows low pS727, the stimulation failed or the lysis was too slow (phosphatases removed the mark).

  • Y701 Inhibition: If pY701 also drops, the compound concentration is too high (off-target JAK inhibition) or the compound is not selective.

  • Tumor vs. Spleen: Spleen (immune cells) responds robustly to IFN-γ. Solid tumors may have variable perfusion; verify drug concentration in the tumor if spleen is positive but tumor is negative.

References

  • Mallinger, A., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(3), 1078–1101. [Link]

  • Porter, D. C., et al. (2012). Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities.[6] Proceedings of the National Academy of Sciences, 109(34), 13799–13804. [Link]

  • Bancerek, J., et al. (2013). CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response. Nature, 494(7438), 506–510. [Link]

  • Dale, T., et al. (2015). A selective chemical probe for CDK8/19. Nature Chemical Biology, 11, 973–980. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling CDK8/19-IN-51

Executive Safety Summary CDK8/19-IN-51 is a potent, dual-target small molecule inhibitor (IC50 ~5.1 nM) impacting transcriptional reprogramming. While specific occupational exposure limits (OELs) are not established for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

CDK8/19-IN-51 is a potent, dual-target small molecule inhibitor (IC50 ~5.1 nM) impacting transcriptional reprogramming. While specific occupational exposure limits (OELs) are not established for this research-grade compound, its nanomolar potency and mechanism of action (Wnt/


-catenin pathway modulation) necessitate handling it as a High Potency Active Pharmaceutical Ingredient (HPAPI) , specifically within Occupational Exposure Band (OEB) 3 or 4 .

Critical Hazard Vector: The primary risk in a research setting is not just inhalation of dust, but transdermal absorption when solubilized in organic solvents like DMSO. DMSO acts as a vehicle, rapidly carrying the potent inhibitor through the skin and into the bloodstream.

Risk Assessment & Compound Profile

To understand the safety protocol, you must understand the biological trigger.[1]

  • Mechanism of Action: CDK8/19-IN-51 binds the ATP-binding pocket of CDK8/19, components of the Mediator complex. Inhibition affects gene transcription critical for cell proliferation and pluripotency.[1]

  • Toxicological Implication: Preclinical data on related CDK8/19 inhibitors (e.g., CCT series) have indicated potential for systemic toxicity and developmental defects (teratogenicity) due to the fundamental role of Mediator kinases in embryogenesis and tissue homeostasis.

  • The "Invisible" Threat: As a research powder, it is often electrostatic.[1] As a solution (usually in DMSO), it is a penetrating hazard.[1]

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to select PPE based on the specific state of the compound.

Protective LayerSolid State (Weighing/Transfer)Liquid State (Solubilized in DMSO/Ethanol)Scientific Rationale
Respiratory N95 / P100 Respirator (if outside hood) or Fume Hood (Preferred)Chemical Fume Hood (Mandatory)Prevents inhalation of aerosolized particulates (solid) and solvent vapors (liquid).
Dermal (Hands) Double Nitrile Gloves (Outer: 4-8 mil, Inner: 2-4 mil)Double Nitrile OR Laminate/Butyl if immersion risk existsCRITICAL: Standard nitrile degrades in DMSO.[1] Double gloving provides a "breakthrough buffer" of ~15 mins.[1] Change immediately upon splash.[1][2]
Ocular Chemical Safety Goggles (ANSI Z87.[1]1)Chemical Safety Goggles + Face Shield (if >10mL)Safety glasses with side shields are insufficient against liquid splashes that can run into the eye.[1]
Body Lab Coat (Buttoned, long sleeve)Tyvek® Sleeves or Chemical Resistant ApronCotton lab coats absorb solvents, holding the toxin against the skin. Impervious layers prevent this.[1]

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate direct contact and contain the compound at every stage.[1]

Phase A: Weighing (The Electrostatic Risk)
  • Context: Kinase inhibitors are often fluffy, electrostatic powders that "jump" onto spatulas and balance surfaces.[1]

  • Engineering Control: Operate inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Elimination: Use an ionizing anti-static gun on the vial and spatula before opening.[1]

  • The "Coffin" Technique:

    • Place a pre-weighed vial on the balance.[1]

    • Transfer the approximate amount.[1]

    • Close the vial inside the hood before moving it to the balance if the balance is external.[1]

    • Never weigh open powder on an open bench.[1]

Phase B: Solubilization (The Permeation Risk)
  • Context: You are likely dissolving this in DMSO (Dimethyl Sulfoxide).[1]

  • Danger: DMSO permeation through thin nitrile gloves occurs in <5 minutes .[1]

  • Glove Protocol: Don a fresh pair of outer gloves immediately before handling DMSO.[1]

  • Syringe Transfer: Use positive-displacement pipettes or syringes to add solvent.[1] Avoid pouring.

  • Vortexing: Ensure the vial cap is wrapped in Parafilm before vortexing to prevent aerosol leakage from the threads.[1]

  • Splash Response: If a drop of CDK8/19-IN-51/DMSO solution hits your glove:

    • STOP immediately.

    • PEEL off the outer glove (do not touch the outside).[1]

    • WASH hands (even if inner glove looks dry).[1]

    • RE-GLOVE .

Disposal & Decontamination

Treat all waste as Hazardous Chemical Waste (RCRA).[1]

  • Solid Waste: Vials, pipette tips, and contaminated gloves must go into a dedicated "High Potency/Cytotoxic" solid waste stream (often yellow bags/bins in clinical settings, or labeled hazardous waste in research).

  • Liquid Waste: Collect in a dedicated carboy labeled "Halogenated/Organic Solvents + High Potency Kinase Inhibitors." Do not bleach (bleach + organic amines can create toxic byproducts).[1]

  • Surface Decontamination:

    • Wipe with 10% soap/water solution (to solubilize the drug).[1]

    • Follow with 70% Ethanol (to remove the residue).[1]

    • Discard wipes as hazardous waste.[1]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and barriers in the handling lifecycle of CDK8/19-IN-51.

SafeHandling cluster_risk High Risk Zone: Transdermal Absorption Storage Storage (-20°C, Desiccated) Weighing Weighing Phase (Solid Powder) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO Vector) Weighing->Solubilization Add Solvent Application Experimental Use (In Vitro/In Vivo) Solubilization->Application Dilute Waste Disposal (High Potency Stream) Application->Waste End of Life Control_Hood Engineering Control: Fume Hood / Balance Enclosure Control_Hood->Weighing Required Control_PPE Critical PPE: Double Nitrile + Goggles Control_PPE->Solubilization Breakthrough Risk

Caption: Operational workflow for CDK8/19-IN-51, highlighting the critical "High Risk Zone" where DMSO solubilization increases transdermal bioavailability.

References

  • Clarke, P. A., et al. (2016).[1][3][4] Assessing the mechanism of response to CCT251545, a potent, selective, oral CDK8/19 inhibitor in preclinical cancer models. eLife . Available at: [Link] (Demonstrates potency and toxicity risks of the structural class).[1]

  • Occupational Safety and Health Administration (OSHA) . Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics . Available at: [Link]

  • National Institutes of Health (NIH) .[1] Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (Biosafety Level 2 Practices). NIH OSP . Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK8/19-IN-51
Reactant of Route 2
CDK8/19-IN-51
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